Cefditoren
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O5S3/c1-8-11(33-7-21-8)4-3-9-5-31-17-13(16(27)25(17)14(9)18(28)29)23-15(26)12(24-30-2)10-6-32-19(20)22-10/h3-4,6-7,13,17H,5H2,1-2H3,(H2,20,22)(H,23,26)(H,28,29)/b4-3-,24-12-/t13-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIPKYQIOVAHOP-YLGJWRNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)/C=C\C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501328012 | |
| Record name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cefditoren | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble at levels equal to < 0.1 mg/mL., 4.41e-02 g/L | |
| Record name | Cefditoren | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01066 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefditoren | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
104145-95-1, 117467-28-4 | |
| Record name | Cefditoren | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104145-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefditoren [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104145951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefditoren | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01066 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEFDITOREN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81QS09V3YW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cefditoren | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
127-129 °C, 127 - 129 °C | |
| Record name | Cefditoren | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01066 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefditoren | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The In Vitro Efficacy of Cefditoren: An In-Depth Analysis of its Antibacterial Spectrum Against Key Respiratory Pathogens
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial spectrum of Cefditoren, a third-generation oral cephalosporin, against prevalent respiratory pathogens. The document details its mechanism of action, presents quantitative susceptibility data, and outlines the standardized experimental protocols for determining antimicrobial efficacy.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. As a β-lactam antibiotic, its primary targets are the penicillin-binding proteins (PBPs) located on the bacterial cell membrane. These enzymes are crucial for the cross-linking of peptidoglycan chains, which provides structural integrity to the cell wall. By binding to and inactivating these PBPs, this compound disrupts cell wall synthesis, leading to cell lysis and bacterial death.[1][2]
This compound has demonstrated a high affinity for various PBPs across different bacterial species, which contributes to its broad spectrum of activity.[1] Notably, it exhibits a strong binding affinity for PBP2X in Streptococcus pneumoniae and PBP1A and PBP3A/B in Haemophilus influenzae, which is significant in overcoming common resistance mechanisms in these pathogens.[3][4] The aminothiazole group in its structure enhances its activity against Gram-negative bacteria, while the methylthiazole group improves its efficacy against Gram-positive organisms.[3] Furthermore, the methoxyimino group provides stability against many β-lactamases.[3]
Figure 1: this compound's Mechanism of Action.
Quantitative Antibacterial Spectrum
The in vitro activity of this compound has been extensively evaluated against a wide range of respiratory pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, specifically MIC50 and MIC90 values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Gram-Positive Pathogens
This compound demonstrates potent activity against key Gram-positive bacteria commonly associated with respiratory tract infections.
| Pathogen | Penicillin Susceptibility | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Streptococcus pneumoniae | Susceptible | 250 | ≤0.016 | 0.03 | [5] |
| Intermediate | 250 | 0.125 | 0.5 | [5] | |
| Resistant | 250 | 0.5 | 2.0 | [5] | |
| Streptococcus pyogenes | Not specified | 2396 | - | 0.06 | [6][7] |
| Staphylococcus aureus (MSSA) | Methicillin-Susceptible | 2396 | - | 0.5 | [6][7] |
Gram-Negative Pathogens
This compound is also highly effective against common Gram-negative respiratory pathogens, including β-lactamase producing strains.
| Pathogen | β-lactamase Production | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Haemophilus influenzae | Not specified | 2396 | - | 0.03 | [6][7] |
| β-lactamase positive/negative | 160 | ≤0.016 | ≤0.016 | [5] | |
| Moraxella catarrhalis | β-lactamase positive | - | - | 0.25 | [6][7] |
| Not specified | - | - | 0.5 | [8] | |
| Klebsiella pneumoniae | Not specified | 2396 | - | Comparable to levofloxacin | [6][7] |
Experimental Protocols: Antimicrobial Susceptibility Testing
The determination of this compound's in vitro activity is primarily conducted using standardized broth microdilution and agar dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (based on CLSI M07-A10)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
-
Preparation of Antimicrobial Solutions: A stock solution of this compound is prepared at a known concentration. Serial twofold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of final concentrations in microtiter plates.
-
Inoculum Preparation:
-
Well-isolated colonies of the test organism from an 18- to 24-hour-old agar plate are selected.
-
The colonies are suspended in a suitable broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 colony-forming units (CFU)/mL.
-
The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.
-
-
Inoculation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C in ambient air for 16 to 20 hours. For fastidious organisms like S. pneumoniae and H. influenzae, the Mueller-Hinton broth is supplemented with lysed horse blood and β-NAD, and incubation is performed in an atmosphere with 5% CO2.[9]
-
Result Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Quality Control
To ensure the accuracy and reproducibility of the results, quality control is performed concurrently with each test run using reference strains with known MIC values, such as Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, and Streptococcus pneumoniae ATCC 49619.[8]
Figure 2: Antimicrobial Susceptibility Testing Workflow.
Conclusion
This compound demonstrates a potent and broad-spectrum antibacterial activity against the most common Gram-positive and Gram-negative pathogens responsible for community-acquired respiratory tract infections. Its high affinity for penicillin-binding proteins and stability in the presence of many β-lactamases contribute to its efficacy, including against strains with reduced susceptibility to other β-lactam agents. The standardized methodologies for antimicrobial susceptibility testing provide a reliable framework for the continued evaluation of its in vitro performance. This robust preclinical profile supports the clinical utility of this compound in the management of respiratory tract infections.
References
- 1. What is the mechanism of this compound Pivoxil? [synapse.patsnap.com]
- 2. What is this compound Pivoxil used for? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. EUCAST: MIC Determination [eucast.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Antibacterial activity of this compound against major community-acquired respiratory pathogens recently isolated in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility testing. [bio-protocol.org]
- 9. journals.asm.org [journals.asm.org]
An In-Depth Technical Guide to the In Vitro Pharmacokinetics and Pharmacodynamics of Cefditoren
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacokinetic and pharmacodynamic properties of Cefditoren, a third-generation oral cephalosporin. The data and methodologies presented are curated from peer-reviewed scientific literature to support research and development activities.
In Vitro Pharmacokinetics
In vitro pharmacokinetics of this compound primarily revolves around its binding to plasma proteins and its stability under various conditions. These parameters are crucial for interpreting its availability and activity at the site of infection.
Plasma Protein Binding
This compound exhibits a high degree of binding to human plasma proteins, predominantly albumin. This binding is a reversible process, and it is the unbound (free) fraction of the drug that is considered microbiologically active.
Table 1: Plasma Protein Binding of this compound
| Parameter | Value | Reference |
| Mean Protein Binding | 88% | [1] |
| Concentration Independence | Binding is independent of this compound concentration in the range of 0.05 to 10 µg/mL. | [1] |
The protein binding of this compound is typically determined using an ultrafiltration method.[2]
-
Preparation of this compound Solutions: this compound is dissolved in a medium containing 75% human serum and 25% Mueller-Hinton broth to mimic physiological conditions. Solutions are prepared at various concentrations (e.g., 4 µg/mL, 0.5 µg/mL, and 0.125 µg/mL).
-
Ultrafiltration: A 1 mL aliquot of each this compound solution is transferred to a centrifugal ultrafiltration device with a molecular weight cutoff membrane that retains proteins.
-
Centrifugation: The device is centrifuged at approximately 1,200 x g for 15 minutes at room temperature. This process separates the protein-bound drug (retentate) from the unbound drug (ultrafiltrate).
-
Quantification: The concentration of this compound in the ultrafiltrate (unbound fraction) is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Calculation: The percentage of protein binding is calculated using the following formula: % Protein Binding = [(Total Drug Concentration - Unbound Drug Concentration) / Total Drug Concentration] x 100
In Vitro Stability
The stability of this compound is assessed under various stress conditions to understand its degradation profile.
Table 2: In Vitro Stability of this compound Pivoxil
| Stress Condition | Stability |
| Acidic Hydrolysis | Susceptible to degradation |
| Alkaline Hydrolysis | Susceptible to degradation |
| Neutral Hydrolysis | Susceptible to degradation |
| Photolytic Stress | Stable |
| Thermal Stress | Stable |
Forced degradation studies are performed according to the International Conference on Harmonisation (ICH) guideline Q1A (R2).
-
Acid Hydrolysis: this compound pivoxil is exposed to an acidic solution (e.g., 0.1 N HCl) at a specified temperature for a defined period.
-
Alkaline Hydrolysis: The drug is subjected to a basic solution (e.g., 0.1 N NaOH) under controlled temperature and time.
-
Neutral Hydrolysis: this compound pivoxil is dissolved in water and heated.
-
Oxidative Degradation: The drug is exposed to an oxidizing agent, such as hydrogen peroxide.
-
Photostability: The drug is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Thermal Stress: The drug is subjected to dry heat at a specific temperature.
-
Analysis: Samples from each stress condition are analyzed at various time points using a stability-indicating HPLC method to quantify the amount of undegraded drug and to detect and characterize any degradation products.
In Vitro Pharmacodynamics
The in vitro pharmacodynamics of this compound describes the relationship between drug concentrations and its antimicrobial effect. Key parameters include the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), time-kill kinetics, and the post-antibiotic effect (PAE).
Mechanism of Action
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4] This process involves the binding to and inactivation of penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane, which are essential for the final steps of peptidoglycan synthesis.[4] The aminothiazole group in its structure enhances its activity against Gram-negative bacteria, while the methylthiazole group improves its efficacy against Gram-positive organisms. Furthermore, a methoxyimino group confers stability against many β-lactamases.
Antimicrobial Activity (MIC & MBC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.
Table 3: In Vitro Activity (MIC) of this compound Against Key Respiratory Pathogens
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Streptococcus pneumoniae (Penicillin-Susceptible) | ≤0.016 - ≤0.06 | 0.03 - 1 | [5][6] |
| Streptococcus pneumoniae (Penicillin-Intermediate) | 0.125 | 0.25 - 0.5 | [5][6] |
| Streptococcus pneumoniae (Penicillin-Resistant) | 0.5 | 0.5 - 2.0 | [5][6] |
| Haemophilus influenzae (β-lactamase negative) | ≤0.016 | ≤0.016 - 0.03 | [4][7] |
| Haemophilus influenzae (β-lactamase positive) | ≤0.016 | ≤0.016 - 0.03 | [4][7] |
| Moraxella catarrhalis (β-lactamase negative & positive) | 0.03 - 0.25 | 0.06 - 0.5 | [4][7] |
| Streptococcus pyogenes | ≤0.015 | 0.015 | [8] |
| Staphylococcus aureus (Methicillin-Susceptible) | 0.25 - 0.5 | 1 | [4][7] |
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.[8]
-
Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton broth (CAMHB). For fastidious organisms like Streptococcus pneumoniae, CAMHB is supplemented with 2-5% lysed horse blood.
-
Serial Dilutions: Serial two-fold dilutions of this compound are prepared in a 96-well microtiter plate. Each well contains a final volume of 100 µL of the diluted antimicrobial agent.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well (except for a sterility control well) is inoculated with the standardized bacterial suspension. A growth control well containing only broth and the inoculum is also included.
-
Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air. For Streptococcus pneumoniae, incubation is performed in an atmosphere of 5% CO₂.
-
Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the organism.
Time-Kill Kinetics
Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent over time.
Table 4: Time-Kill Kinetics of this compound
| Organism | This compound Concentration | Time to ≥3-log₁₀ Reduction (Bactericidal Activity) | Reference |
| Streptococcus pneumoniae (Penicillin-Resistant) | 2 x MIC | 4 hours | [9] |
| Haemophilus influenzae (β-lactamase positive) | 8 x MIC | 12 hours | [10] |
| Moraxella catarrhalis (β-lactamase positive) | 2 x MIC | 6 hours | [9] |
-
Inoculum Preparation: A standardized bacterial suspension is prepared in a logarithmic growth phase, typically to a concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in a suitable broth medium.
-
Exposure to this compound: this compound is added to the bacterial suspension at various concentrations, usually multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). A growth control without any antibiotic is also included.
-
Incubation and Sampling: The cultures are incubated at 35°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).
-
Viable Cell Counting: The withdrawn samples are serially diluted, plated onto an appropriate agar medium, and incubated for 18-24 hours to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The results are plotted as the log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum.
Post-Antibiotic Effect (PAE)
The post-antibiotic effect is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.
Table 5: Post-Antibiotic Effect of this compound
| Organism | PAE Duration (hours) | Reference |
| Streptococcus pneumoniae | > 1 | [9] |
| Moraxella catarrhalis (β-lactamase negative) | > 1 | [9] |
| Streptococcus pyogenes | > 1 | [9] |
-
Exposure Phase: A bacterial suspension in the logarithmic growth phase is exposed to a specific concentration of this compound (typically 5-10 times the MIC) for a short period (e.g., 1-2 hours). A control culture is handled identically but without antibiotic exposure.
-
Removal of Antibiotic: The antibiotic is removed by either a 1:1000 dilution of the culture or by repeated centrifugation and washing of the bacterial cells with fresh, pre-warmed broth.
-
Regrowth Phase: The washed or diluted bacterial suspensions are re-incubated at 35°C.
-
Monitoring Growth: The growth of both the this compound-exposed and the control cultures is monitored by measuring turbidity or by performing viable counts at regular intervals.
-
Calculation of PAE: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count in the test culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal, and C is the corresponding time for the unexposed control culture.
Conclusion
The in vitro pharmacokinetic and pharmacodynamic profile of this compound demonstrates its potent activity against a broad spectrum of common respiratory pathogens. Its high protein binding is an important consideration for in vivo efficacy, while its stability against many β-lactamases contributes to its effectiveness. The rapid bactericidal activity and the presence of a post-antibiotic effect against key pathogens further support its clinical utility in the treatment of community-acquired respiratory tract infections. The standardized methodologies outlined in this guide are essential for the accurate in vitro evaluation of this compound and other antimicrobial agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. High Protein Binding and Cidal Activity against Penicillin-Resistant S. pneumoniae: A this compound In Vitro Pharmacodynamic Simulation | PLOS One [journals.plos.org]
- 3. This compound in vitro activity and spectrum: a review of international studies using reference methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KoreaMed [koreamed.org]
- 5. Update on the clinical utility and optimal use of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound in vitro activity and spectrum: A review of international studies using reference methods. - JMI Laboratories [jmilabs.com]
- 8. Comparative activity of this compound and other oral beta-lactams against nonpneumococcal streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro study of the post-antibiotic effect and the bactericidal activity of this compound and ten other oral antimicrobial agents against upper and lower respiratory tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
A Comprehensive Technical Guide to the Chemical Properties and Stability of Cefditoren Pivoxil
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the chemical properties and stability of Cefditoren pivoxil, a third-generation oral cephalosporin. The information presented herein is intended to support research, development, and quality control activities related to this important antibacterial agent.
Chemical Properties of this compound Pivoxil
This compound pivoxil is a prodrug that is hydrolyzed by esterases in the gastrointestinal tract to its active form, this compound.[1][2][3][4][5][6][7] Its chemical structure is characterized by a β-lactam ring fused to a dihydrothiazine ring, a feature common to cephalosporins, with additional substitutions that enhance its antibacterial spectrum and oral bioavailability.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound pivoxil is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₈N₆O₇S₃ | [1] |
| Molecular Weight | 620.72 g/mol | [1] |
| Appearance | White to beige powder | [1] |
| Melting Point | 207-209 °C | [1] |
| pKa (Strongest Acidic) | 10.82 | [1] |
| pKa (Strongest Basic) | 4.12 | [1] |
Solubility
The solubility of this compound pivoxil in various solvents is a critical factor for its formulation and in vitro testing. Table 2 provides a summary of its solubility profile.
| Solvent | Solubility | Reference |
| Water | < 0.1 mg/mL | [1] |
| Ethanol | 6.06 mg/mL | [1] |
| Methanol | Sparingly soluble | [8] |
| Acetonitrile | Slightly soluble | [8] |
| Diethylether | Slightly soluble | [8] |
| Dilute Hydrochloric Acid | Freely soluble | [1] |
| DMSO | 100 mg/mL (161.1 mM) | [1] |
Stability of this compound Pivoxil
Summary of Forced Degradation Studies
This compound pivoxil has been found to be susceptible to degradation under hydrolytic (acidic, neutral, and alkaline) and oxidative conditions, while it exhibits relative stability under photolytic and thermal stress.[1][2][9][10][13] A summary of the degradation behavior under different stress conditions is provided in Table 3.
| Stress Condition | Reagent/Condition | Observation | Reference |
| Acidic Hydrolysis | 0.1 N HCl, ambient temperature, 3 hours | Susceptible to degradation | [2] |
| Alkaline Hydrolysis | 0.01 N NaOH, ambient temperature, 3 hours | Susceptible to degradation | [2] |
| Neutral Hydrolysis | Water, ambient temperature, 3 hours | Susceptible to degradation | [2] |
| Oxidation | 10%, 15%, and 30% H₂O₂, room temperature, 24 hours | Susceptible to degradation | [2] |
| Thermal Degradation | 60 °C, 7 days (solid state) | Stable | [2] |
| Photolytic Degradation | Fluorescent light (1.25 million lux hours) and UV light (200 Wh/m²), solid and solution state | Stable | [2] |
Degradation Pathways
The primary degradation pathway for this compound pivoxil under hydrolytic conditions involves the cleavage of the pivoxil ester group to form the active drug, this compound (DP-I), and further degradation products.[1][2] The fragmentation of this compound pivoxil and its degradation products has been characterized using LC-MS/TOF studies.[1][2][9]
The hydrolysis of the pivoxil ester is a key step in both the activation of the prodrug in vivo and its degradation under in vitro stress conditions.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of stability studies. The following sections outline typical experimental protocols for assessing the stability of this compound pivoxil.
Forced Degradation Study Protocol
A general workflow for conducting forced degradation studies on this compound pivoxil is illustrated below.
Stability-Indicating HPLC Method
A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating this compound pivoxil from its degradation products. A typical method is summarized in Table 4.[2][10][12][14]
| Parameter | Condition | Reference |
| Column | C18 (e.g., HiQSil C18, 250 x 4.6 mm, 5 µm) | [2] |
| Mobile Phase | Gradient elution with Methanol (A) and 25 mM Ammonium Acetate buffer, pH 3.5 (B) | [2] |
| Gradient Program | T₀/A:B (50:50), T₃₀/A:B (70:30), T₄₀/A:B (50:50) | [2] |
| Flow Rate | 1.0 mL/min | [12] |
| Detection | Diode Array Detector (DAD) at 230 nm | [2] |
| Injection Volume | 20 µL | [12] |
| Column Temperature | Ambient | [2] |
LC-MS/TOF for Degradant Characterization
Liquid Chromatography coupled with Mass Spectrometry/Time of Flight (LC-MS/TOF) is a powerful technique for the structural elucidation of degradation products.[1][2][9]
-
Ionization Mode: Positive Electrospray Ionization (ESI) is typically used.[2]
-
Mass Range: A scan range of m/z 50-800 is common for analyzing the parent drug and its fragments.[2]
-
Fragmentation Analysis: The fragmentation patterns of the parent drug and its degradation products are analyzed to propose their structures.[1][2]
Conclusion
This technical guide has provided a comprehensive overview of the chemical properties and stability of this compound pivoxil. The data presented, including physicochemical properties, solubility, and forced degradation behavior, are critical for the development of stable and effective pharmaceutical products. The detailed experimental protocols and degradation pathways offer valuable insights for researchers and drug development professionals working with this important cephalosporin antibiotic. A thorough understanding of these characteristics is paramount for ensuring the quality, safety, and efficacy of this compound pivoxil formulations.
References
- 1. Identification and Characterization of Hydrolytic Degradation Products of this compound Pivoxil using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of Hydrolytic Degradation Products of this compound Pivoxil using LC and LC-MS/TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Pivoxil? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of the stability-indicating LC-UV method for the determination of this compound pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciforschenonline.org [sciforschenonline.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ijpsonline.com [ijpsonline.com]
Cefditoren's Efficacy Against Beta-Lactamase-Producing Bacterial Strains: A Technical Analysis
For Immediate Release
This technical guide provides an in-depth analysis of the in-vitro activity of Cefditoren, a third-generation oral cephalosporin, against clinically relevant bacterial strains known to produce beta-lactamase enzymes. This document is intended for researchers, scientists, and drug development professionals interested in the antimicrobial profile and efficacy of this compound.
Executive Summary
This compound demonstrates potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including those that have developed resistance to other beta-lactam antibiotics through the production of beta-lactamases.[1] Its unique molecular structure, featuring an aminothiazole group, a methylthiazole group, and a methoxyimino group, confers enhanced activity against Gram-negative organisms, heightened efficacy against Gram-positive organisms, and notable stability in the presence of many common beta-lactamases.[2] This stability allows this compound to maintain its inhibitory effect on bacterial cell wall synthesis, making it a valuable agent in treating infections caused by beta-lactamase-producing pathogens such as Haemophilus influenzae and Moraxella catarrhalis.[3][4]
Mechanism of Action and Stability to Beta-Lactamases
This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through its high affinity for penicillin-binding proteins (PBPs).[5][6] The beta-lactam ring in this compound's structure is the active moiety that acylates the transpeptidase domain of PBPs, thereby preventing the final cross-linking of peptidoglycan, an essential component of the bacterial cell wall. This disruption leads to cell lysis and bacterial death.[7]
A key advantage of this compound is its stability against hydrolysis by a variety of beta-lactamases, including penicillinases and some cephalosporinases.[5][8] This stability is largely attributed to the methoxyimino group in its structure, which protects the beta-lactam ring from enzymatic degradation.[2]
Figure 1: this compound's mechanism of action and its stability against beta-lactamase hydrolysis.
In-Vitro Activity Against Beta-Lactamase Producing Strains
Numerous in-vitro studies have demonstrated the potent activity of this compound against a wide range of clinical isolates, including those producing beta-lactamases. The following tables summarize the minimum inhibitory concentration (MIC) data for key respiratory pathogens.
Haemophilus influenzae
This compound exhibits high potency against H. influenzae, with its activity being largely unaffected by beta-lactamase production.[3]
| Strain Status | N | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Beta-lactamase positive | - | ≤0.015 - 0.03 | ≤0.015 - 0.06 | [3][9][10][11] |
| Beta-lactamase negative | - | ≤0.015 - 0.03 | ≤0.015 - 0.06 | [3][9][10][11] |
| All isolates | 1170 | - | 0.015 | [3] |
| All isolates | 521 | - | 0.03 | [9] |
Moraxella catarrhalis
While the beta-lactamase status of M. catarrhalis can affect the potency of many beta-lactam antibiotics, this compound maintains robust activity against producing strains.[3] Nearly all clinical isolates of M. catarrhalis produce beta-lactamase.[12][13]
| Strain Status | N | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Beta-lactamase positive | - | 0.12 - 0.25 | 0.25 - 0.5 | [3][12] |
| Beta-lactamase negative | - | - | - | [3] |
| All isolates | 641 | - | 0.12 | [3] |
| All isolates | 295 | - | 0.06 - 0.5 | [9] |
Other Pathogens
This compound also demonstrates good in-vitro activity against other pathogens, including beta-lactamase producing strains of Escherichia coli and Proteus mirabilis. However, it is not active against all beta-lactamase producers, particularly those with extended-spectrum beta-lactamases (ESBLs).[14] All 12 strains producing ESBLs or AmpC enzymes in one study were resistant to this compound.[14]
Experimental Protocols
The data presented in this guide are derived from studies employing standardized antimicrobial susceptibility testing methods. The following provides a general overview of the typical experimental protocol.
Bacterial Isolates
Clinical isolates of target bacteria (H. influenzae, M. catarrhalis, etc.) are collected from various medical centers.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentrations (MICs) of this compound and comparator agents are determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI), formerly NCCLS.[3]
-
Inoculum Preparation: Bacterial suspensions are prepared and adjusted to a standardized turbidity equivalent to a 0.5 McFarland standard.
-
Microdilution Plates: Serial twofold dilutions of the antimicrobial agents are prepared in appropriate broth media (e.g., Haemophilus Test Medium for H. influenzae) in microdilution trays.
-
Inoculation: The standardized bacterial suspension is added to each well of the microdilution tray.
-
Incubation: The plates are incubated at 35-37°C for 20-24 hours in an appropriate atmosphere (e.g., ambient air for M. catarrhalis, 5% CO2 for H. influenzae).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Beta-Lactamase Production Testing
The production of beta-lactamase is typically determined using a chromogenic cephalosporin method (e.g., nitrocefin-based test). A color change from yellow to red indicates the presence of beta-lactamase activity.
Figure 2: General experimental workflow for antimicrobial susceptibility testing.
Conclusion
This compound demonstrates excellent in-vitro activity against a wide range of beta-lactamase-producing pathogens, particularly those commonly associated with community-acquired respiratory tract infections. Its stability in the presence of many beta-lactamases allows it to maintain its potent bactericidal mechanism of action. The data presented in this technical guide support the continued consideration of this compound as an effective therapeutic option for infections caused by such resistant strains. Further research into its activity against emerging beta-lactamase variants is warranted.
References
- 1. Spotlight on this compound pivoxil in bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Activity of this compound against beta-lactamase-positive and -negative Haemophilus influenzae and Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in vitro activity and spectrum: a review of international studies using reference methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. What is this compound Pivoxil used for? [synapse.patsnap.com]
- 7. What is the mechanism of this compound Pivoxil? [synapse.patsnap.com]
- 8. [this compound pivoxil: A new oral cephalosporin for skin, soft tissue and respiratory tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity and in vitro susceptibility test development for this compound against Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Update of this compound activity tested against community-acquired pathogens associated with infections of the respiratory tract and skin and skin structures, including recent pharmacodynamic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Revisiting this compound for the treatment of community-acquired infections caused by human-adapted respiratory pathogens in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 13. β-Lactamase production and antibiotic susceptibility pattern of Moraxella catarrhalis isolates collected from two county hospitals in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound: Comparative efficacy with other antimicrobials and risk factors for resistance in clinical isolates causing UTIs in outpatients - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cefditoren In Vitro Susceptibility Testing of Streptococcus pneumoniae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefditoren is a third-generation oral cephalosporin with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] It exhibits potent in vitro activity against Streptococcus pneumoniae, including strains that are not susceptible to penicillin.[2][3] Accurate in vitro susceptibility testing is crucial for determining the potential efficacy of this compound against clinical isolates of S. pneumoniae and for monitoring the emergence of resistance. These application notes provide detailed protocols for performing broth microdilution, disk diffusion, and Etest methods for this compound susceptibility testing of S. pneumoniae.
Quantitative Data Summary
The following tables summarize the minimum inhibitory concentration (MIC) breakpoints, zone diameter breakpoints, and reported MIC90 values for this compound against S. pneumoniae.
Table 1: this compound MIC and Zone Diameter Interpretive Criteria for S. pneumoniae
| Method | Susceptible | Intermediate | Resistant |
| Broth Microdilution (MIC in µg/mL) | ≤0.125[4] | 0.250[4] | ≥0.50[4] |
| Disk Diffusion (5 µg disk) (Zone Diameter in mm) | ≥20[5] | 17-19[5] | ≤16[5] |
Table 2: this compound MIC90 Values against S. pneumoniae Based on Penicillin Susceptibility
| Penicillin Susceptibility | This compound MIC90 (µg/mL) |
| Penicillin-Susceptible | ≤0.03 - 0.06[2] |
| Penicillin-Intermediate | 0.25 - 0.5[2] |
| Penicillin-Resistant | 0.5 - 1.0[2] |
Table 3: Quality Control Ranges for S. pneumoniae ATCC 49619
| Method | Antimicrobial Agent | Concentration | Acceptable QC Range |
| Broth Microdilution | This compound | N/A | Data not available in search results |
| Disk Diffusion | This compound | 5 µg | Data not available in search results |
Note: While S. pneumoniae ATCC 49619 is a standard quality control strain for susceptibility testing, specific QC ranges for this compound were not identified in the provided search results. Laboratories should follow CLSI or EUCAST guidelines for appropriate QC procedures.
Experimental Protocols
Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid medium.
Materials:
-
This compound analytical powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
2-5% lysed horse blood[4]
-
96-well microtiter plates
-
S. pneumoniae isolate
-
S. pneumoniae ATCC 49619 (Quality Control)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C) in an atmosphere of 5% CO2
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.
-
Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB with 2-5% lysed horse blood to achieve final concentrations ranging from 0.008 to 16 µg/mL in the microtiter plate wells.
-
Prepare Inoculum: Culture the S. pneumoniae isolate on a suitable agar plate overnight. Select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-4 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Inoculate Microtiter Plates: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate containing 50 µL of the this compound dilutions. This will result in a final volume of 100 µL per well.
-
Incubation: Incubate the microtiter plates at 35 ± 2°C for 20-24 hours in an atmosphere of 5% CO2.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Disk Diffusion Method
This method assesses the susceptibility of S. pneumoniae to this compound by measuring the zone of growth inhibition around a this compound-impregnated disk.
Materials:
-
This compound disks (5 µg)
-
Mueller-Hinton agar with 5% sheep blood
-
S. pneumoniae isolate
-
S. pneumoniae ATCC 49619 (Quality Control)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35 ± 2°C) in an atmosphere of 5% CO2
-
Ruler or caliper
Procedure:
-
Prepare Inoculum: Prepare a bacterial inoculum as described in the broth microdilution method, adjusted to a 0.5 McFarland standard.
-
Inoculate Agar Plate: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the Mueller-Hinton agar plate with 5% sheep blood three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.
-
Apply this compound Disk: Aseptically apply a 5 µg this compound disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Incubate the plate at 35 ± 2°C for 20-24 hours in an atmosphere of 5% CO2.
-
Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around the this compound disk to the nearest millimeter.
Etest® Method
The Etest® is a gradient diffusion method that determines the MIC of an antimicrobial agent.
Materials:
-
This compound Etest® strips
-
Mueller-Hinton agar with 5% sheep blood
-
S. pneumoniae isolate
-
S. pneumoniae ATCC 49619 (Quality Control)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35 ± 2°C) in an atmosphere of 5% CO2
Procedure:
-
Prepare Inoculum: Prepare a bacterial inoculum as described in the broth microdilution method, adjusted to a 0.5 McFarland standard.
-
Inoculate Agar Plate: Inoculate the Mueller-Hinton agar plate with 5% sheep blood as described in the disk diffusion method.
-
Apply Etest® Strip: Aseptically apply the this compound Etest® strip to the agar surface with the MIC scale facing upwards.
-
Incubation: Incubate the plate at 35 ± 2°C for 20-24 hours in an atmosphere of 5% CO2.
-
Read MIC: After incubation, an elliptical zone of inhibition will be visible. Read the MIC value at the point where the lower part of the ellipse intersects the MIC scale on the strip.
Visualizations
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Caption: Workflow for Disk Diffusion Susceptibility Testing.
Caption: Workflow for Etest® Susceptibility Testing.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Update on the clinical utility and optimal use of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of this compound versus other antibiotics against S. pneumoniae clinical strains isolated in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Comparison of Agar Dilution, Microdilution, E-Test, and Disk Diffusion Methods for Testing Activity of this compound against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Method for Cefditoren Quantification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and protocol for the quantification of Cefditoren using High-Performance Liquid Chromatography (HPLC). This compound is a third-generation cephalosporin antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] Accurate and precise quantification of this compound is crucial for pharmaceutical quality control, pharmacokinetic studies, and formulation development. The following sections detail the necessary equipment, reagents, and a step-by-step protocol for the successful implementation of this analytical method.
Principle
This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the separation and quantification of this compound. The principle of RP-HPLC is based on the partitioning of the analyte between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. This compound is introduced into the HPLC system and is separated from other components based on its affinity for the stationary phase. The concentration of this compound is then determined by measuring the absorbance of the eluate at a specific wavelength using a UV detector. The peak area of the analyte is proportional to its concentration.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated HPLC methods for this compound quantification, providing a comparative overview of their performance characteristics.
Table 1: Chromatographic Conditions for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase (Column) | Waters Symmetry C18[2] | C18 Nucleosil (150 x 4.6 mm, 5 µm)[3][4] | C-18 column[5][6] | Kromosil C18 (250 x 4.6 mm, 5µ)[1] |
| Mobile Phase | 0.03% Trifluoroacetic acid buffer / Acetonitrile (81/19, v/v)[2] | Phosphate buffer (pH 3.0) / Acetonitrile / Methanol (50:25:25 v/v)[3][4] | Water / Acetonitrile (50:50, v/v)[5][6] | Methanol / 0.025M Potassium dihydrogen phosphate buffer (75:25 v/v)[1] |
| Flow Rate | Not Specified | 1.0 ml/min[3][4] | 1.2 mL/min[5][6] | 1.0 ml/min[1] |
| Detection Wavelength | 305 nm[2] | 230 nm[3][4] | 218 nm[5][6] | 231 nm[1] |
| Retention Time | Not Specified | 4.2 min[3][4] | Not Specified | 2.75 min[1] |
Table 2: Validation Parameters for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range | 50 - 5000 ng/mL[2] | 40 - 360 µg/ml[3][4] | 1.0–250 μg/mL[5][6] | 40-120 µg/ml[1] |
| Correlation Coefficient (R²) | Not Specified | 0.9999[3][4] | 0.999[5][6] | Not Specified |
| Accuracy (% Recovery) | 96.9 - 103.8% (between-batch), 97.5 - 102.3% (within-batch)[2] | 99.21%[3][4] | Not Specified | Not Specified |
| Precision (% RSD) | 0.5 - 3.7% (between-batch), 0.5 - 2.5% (within-batch)[2] | Not Specified | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 50 ng/mL[2] | Not Specified | Not Specified | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocol
This protocol provides a generalized procedure based on common practices found in the referenced literature. It is recommended to validate the method in your laboratory for its intended use.
Equipment and Reagents
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
-
pH meter
-
-
Reagents:
-
This compound Pivoxil reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade/deionized)
-
Phosphoric acid or other suitable buffer components (e.g., potassium dihydrogen phosphate, trifluoroacetic acid)
-
Preparation of Solutions
-
Mobile Phase Preparation (Example based on Method 4):
-
Prepare a 0.025M potassium dihydrogen phosphate buffer by dissolving the appropriate amount of KH₂PO₄ in HPLC grade water.
-
Adjust the pH of the buffer to the desired value (e.g., pH 6.0 with orthophosphoric acid) using a pH meter.[7]
-
Mix methanol and the prepared buffer in a 75:25 (v/v) ratio.[1]
-
Degas the mobile phase using an ultrasonic bath for 15-20 minutes before use.
-
-
Standard Stock Solution Preparation:
-
Accurately weigh a suitable amount (e.g., 10 mg) of this compound Pivoxil reference standard.
-
Transfer the standard to a volumetric flask (e.g., 10 mL) and dissolve in a suitable diluent (e.g., mobile phase or methanol).
-
Make up the volume to the mark with the diluent to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 40, 60, 80, 100, 120 µg/mL).[1]
-
Sample Preparation
-
For Pharmaceutical Formulations (Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound Pivoxil.
-
Transfer the powder to a volumetric flask and add a suitable diluent.
-
Sonicate for a specified time to ensure complete dissolution of the drug.
-
Make up the volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
Chromatographic Analysis
-
Set up the HPLC system with the appropriate column and mobile phase.
-
Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the prepared standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions.
-
Record the chromatograms and the peak areas for this compound.
Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas on the calibration curve.
-
Calculate the amount of this compound in the original sample, taking into account the dilution factors.
Visualizations
The following diagram illustrates the general experimental workflow for the HPLC quantification of this compound.
References
- 1. RP- HPLC Methods for the Determination of Cephalosporins (this compound Pivoxil and Cefdinir) in Pharmaceutical Dosage Forms - ProQuest [proquest.com]
- 2. Quantification of the cephalosporin antibiotic this compound in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijddr.in [ijddr.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of the stability-indicating LC–UV method for the determination of this compound pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Efficacy Studies of Cefditoren in a Murine Lung Infection Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Cefditoren pivoxil, an oral third-generation cephalosporin, in a murine lung infection model to conduct efficacy studies against common respiratory pathogens: Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.
I. Introduction
This compound is a broad-spectrum cephalosporin antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] It functions by inhibiting bacterial cell wall synthesis.[2][3] Murine models of lung infection are essential preclinical tools for evaluating the in vivo efficacy of antimicrobial agents like this compound.[4] This document outlines the necessary protocols for establishing these models and assessing the therapeutic potential of this compound.
II. Mechanism of Action of this compound
This compound, the active form of the prodrug this compound pivoxil, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3] This process is primarily achieved through the binding of this compound to penicillin-binding proteins (PBPs), which are bacterial enzymes crucial for the final steps of peptidoglycan synthesis.[5][6] Peptidoglycan provides structural integrity to the bacterial cell wall.[7] By binding to PBPs, this compound blocks their transpeptidase activity, which is responsible for cross-linking the peptide chains of the peptidoglycan strands.[7][8] This inhibition leads to the formation of a defective cell wall that cannot withstand the internal osmotic pressure, ultimately resulting in bacterial cell lysis and death.[5][8]
III. In Vitro Susceptibility of Respiratory Pathogens to this compound
The minimum inhibitory concentration (MIC) is a critical parameter for assessing the in vitro activity of an antibiotic. The following table summarizes the MIC50 and MIC90 values of this compound against key respiratory pathogens.
| Pathogen | Penicillin Susceptibility | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |
| Streptococcus pneumoniae | Susceptible | ≤0.016 - ≤0.06 | 0.03 - 1 | [9] |
| Intermediate | 0.125 | 0.5 | [9] | |
| Resistant | 0.5 | 1 - 2.0 | [9] | |
| Haemophilus influenzae | β-lactamase negative | ≤0.016 | ≤0.016 | [9] |
| β-lactamase positive | ≤0.016 | 0.03 | [9] | |
| Moraxella catarrhalis | Not Applicable | 0.03 - 0.25 | 0.06 - 0.5 | [9] |
IV. Pharmacokinetics of this compound in Murine Models
A study in a murine lung infection model with S. pneumoniae provides key pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound.
| Parameter | Value | Reference(s) |
| Protein Binding in Mice | 86.9% | [10] |
| Effective Total t>MIC for 100% Survival | ~35% | [10][11] |
| Effective Free t>MIC for 100% Survival | ~19% | [10][11] |
| fAUC24/MIC for 2 log10 kill | ≥ 63 | [12][13] |
| fCmax/MIC for 2 log10 kill | ≥ 16 | [12][13] |
t>MIC: Time that the drug concentration remains above the MIC; fAUC24: Area under the free drug concentration-time curve over 24 hours; fCmax: Maximum free drug concentration.
V. Experimental Protocols
The following protocols provide a framework for conducting efficacy studies of this compound in murine lung infection models. There is considerable variability in murine pneumonia models, and standardization is encouraged to improve reproducibility.[14]
A. Experimental Workflow
B. Preparation of this compound Pivoxil for Oral Administration
This compound pivoxil is a prodrug that is hydrolyzed to the active this compound upon absorption.[2] For oral administration in mice, a suspension is typically prepared.
-
Materials: this compound pivoxil powder, sterile vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water), sterile grinding mortar and pestle or homogenizer, sterile tubes.
-
Procedure:
-
Calculate the required amount of this compound pivoxil based on the desired dosage and the number of animals.
-
Aseptically weigh the this compound pivoxil powder.
-
In a sterile mortar, add a small amount of the vehicle to the powder to form a paste.
-
Gradually add the remaining vehicle while continuously triturating to ensure a uniform suspension.
-
Transfer the suspension to a sterile tube.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
C. Murine Lung Infection Models
Animals: Specific pathogen-free mice (e.g., C57BL/6, BALB/c, or CD-1) of a specific age and sex should be used.[3][4][15]
1. Streptococcus pneumoniae Lung Infection Model [4][16][17]
-
Bacterial Strain: A well-characterized strain such as TIGR4 or ATCC 49619.[12][13]
-
Inoculum Preparation:
-
Culture S. pneumoniae in Todd-Hewitt broth supplemented with 0.5% yeast extract overnight at 37°C in 5% CO2.[16]
-
Subculture into fresh, pre-warmed broth and grow to mid-log phase (OD600 ≈ 0.5-0.7).[16]
-
Harvest bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (e.g., 1 x 10^6 - 1 x 10^7 CFU/mouse).[17][18]
-
-
Infection Procedure (Intranasal):
2. Haemophilus influenzae Lung Infection Model [1][15]
-
Bacterial Strain: A non-typeable H. influenzae (NTHi) strain such as NT127.[19][20]
-
Inoculum Preparation:
-
Grow H. influenzae on chocolate agar plates or in supplemented brain heart infusion (sBHI) broth.[15]
-
Culture to mid-log phase (OD600 ≈ 0.3-0.5).[15]
-
Pellet the bacteria, wash, and resuspend in a suitable buffer like Hank's Balanced Salt Solution (HBSS) to the desired concentration (e.g., 10^5 - 10^8 CFU/mouse).[15][21]
-
-
Infection Procedure (Intranasal):
3. Moraxella catarrhalis Lung Infection Model [2][3][22]
-
Bacterial Strain: A clinically relevant strain.
-
Inoculum Preparation:
-
Infection Procedure (Intranasal or Aerosol):
D. Treatment Regimen
-
Dosing: this compound pivoxil is typically administered orally via gavage. Doses used in murine sepsis models have ranged from 6.25 mg/kg to 100 mg/kg, administered two to three times daily.[10][11]
-
Treatment Initiation: Treatment usually begins at a specified time post-infection (e.g., 2-4 hours).
-
Duration: Treatment duration is typically 2-7 days, depending on the study objectives.
E. Efficacy Endpoints
-
Bacterial Load: At the end of the study, mice are euthanized, and lungs are aseptically removed. The lungs are homogenized, and serial dilutions are plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of lung tissue.
-
Survival Studies: Animals are monitored for a defined period (e.g., 7-14 days), and survival rates are recorded.
-
Histopathology: Lung tissues can be fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the extent of inflammation and tissue damage.
-
Biomarker Analysis: Bronchoalveolar lavage fluid (BALF) and blood can be collected to measure inflammatory markers such as cytokines and chemokines.[2]
VI. Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.
Example Table: Efficacy of this compound in a Murine S. pneumoniae Lung Infection Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Lung Bacterial Load (log10 CFU/g ± SD) | Percent Survival |
| Vehicle Control | - | Oral | 7.5 ± 0.8 | 0% |
| This compound | 25 | Oral (BID) | 4.2 ± 1.1 | 60% |
| This compound | 50 | Oral (BID) | 2.5 ± 0.9 | 90% |
| This compound | 100 | Oral (BID) | <2.0 | 100% |
Note: The data in this table is illustrative and should be replaced with actual experimental results.
VII. Conclusion
The protocols outlined in these application notes provide a comprehensive guide for researchers to evaluate the efficacy of this compound in murine models of bacterial lung infections. Adherence to standardized procedures is crucial for obtaining reliable and reproducible data that can inform the clinical development of this important antibiotic.
References
- 1. A Mouse Model of Lethal Synergism Between Influenza Virus and Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Pulmonary clearance of Moraxella catarrhalis in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal Models of Streptococcus pneumoniae Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. hereditybio.in [hereditybio.in]
- 8. Penicillin-binding protein - Proteopedia, life in 3D [proteopedia.org]
- 9. This compound in vitro activity and spectrum: a review of international studies using reference methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced In Vivo Activity of this compound in Pre-Immunized Mice against Penicillin-Resistant S. pneumoniae (Serotypes 6B, 19F and 23F) in a Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced in vivo activity of this compound in pre-immunized mice against penicillin-resistant S. pneumoniae (serotypes 6B, 19F and 23F) in a sepsis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. keio.elsevierpure.com [keio.elsevierpure.com]
- 13. In vivo Pharmacokinetics/Pharmacodynamics Profiles for Appropriate Doses of this compound pivoxil against S. pneumoniae in Murine Lung-Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Immunization and murine lung infection. [bio-protocol.org]
- 16. Acute Streptococcus pneumoniae lung infection: Mouse model and characterisation of the immune response. [protocols.io]
- 17. Mouse lung infection model. [bio-protocol.org]
- 18. A Murine Model for Enhancement of Streptococcus pneumoniae Pathogenicity upon Viral Infection and Advanced Age - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Coinfection with influenza virus and non-typeable Haemophilus influenzae aggregates inflammatory lung injury and alters gut microbiota in COPD mice [frontiersin.org]
- 22. An aerosol challenge mouse model for Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: Stability of Cefditoren Under Laboratory Storage Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefditoren is a third-generation oral cephalosporin antibiotic. This document provides detailed application notes and protocols on the stability of its prodrug form, this compound Pivoxil, under various laboratory storage conditions. Understanding the stability profile of a drug substance is critical for the development of robust formulations and for defining appropriate storage and handling procedures. The data and protocols presented herein are compiled from published research and are intended to guide researchers in their own stability studies.
Summary of Stability Data
This compound Pivoxil has been shown to be susceptible to degradation under hydrolytic (acidic, alkaline, and neutral) and oxidative conditions.[1][2][3][4][5][6] In contrast, it exhibits relative stability under photolytic and thermal stress.[1][2][3][4][5][6] The following tables summarize the conditions under which the stability of this compound Pivoxil has been assessed.
Table 1: Summary of Forced Degradation Studies on this compound Pivoxil
| Stress Condition | Reagent/Method | Concentration/Level | Temperature | Duration | Observations |
| Hydrolytic (Acidic) | Hydrochloric Acid (HCl) | 0.1 N | Ambient | 3 hours | Susceptible to degradation[1] |
| Hydrolytic (Alkaline) | Sodium Hydroxide (NaOH) | 0.01 N | Ambient | 3 hours | Susceptible to degradation[1] |
| Hydrolytic (Neutral) | Water | - | Ambient | 3 hours | Susceptible to degradation[1] |
| Oxidative | Hydrogen Peroxide (H₂O₂) | 10%, 15%, and 30% | Room Temperature | 24 hours | Very sensitive to oxidation[1][6] |
| Photolytic | UV Radiation | 200 Wh/m² | - | - | Stable[1][2][3] |
| Thermal | Dry Heat | 60°C | 7 days | Stable[1][2][3] | |
| High Humidity | 81% Relative Humidity (RH) | - | 60°C | - | Crystallization observed in amorphous samples[7] |
Note: While the studies indicate susceptibility to degradation, specific quantitative data on the percentage of degradation over a detailed time course is not consistently provided in the cited literature. The primary outcome of these forced degradation studies was to identify degradation pathways and develop stability-indicating analytical methods.
Experimental Protocols
Protocol for Forced Degradation Studies
This protocol is based on the methodologies described in the cited literature for inducing the degradation of this compound Pivoxil under various stress conditions.
3.1.1. Materials
-
This compound Pivoxil reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Methanol, HPLC grade
-
Water, purified
-
Volumetric flasks
-
Pipettes
-
pH meter
3.1.2. Stock Solution Preparation
Prepare a stock solution of this compound Pivoxil in methanol at a concentration of 1000 µg/mL.[1]
3.1.3. Stress Conditions
-
Acidic Hydrolysis: Mix 1 mL of the this compound Pivoxil stock solution with 1 mL of 0.1 N HCl. Keep the mixture at ambient temperature for 3 hours. After the incubation period, neutralize the solution with an equivalent amount of 0.1 N NaOH.[1]
-
Alkaline Hydrolysis: Mix 1 mL of the this compound Pivoxil stock solution with 1 mL of 0.01 N NaOH. Keep the mixture at ambient temperature for 3 hours. After the incubation period, neutralize the solution with an equivalent amount of 0.01 N HCl.[1]
-
Neutral Hydrolysis: Mix 1 mL of the this compound Pivoxil stock solution with 1 mL of purified water. Keep the mixture at ambient temperature for 3 hours.[1]
-
Oxidative Degradation: Mix 1 mL of the this compound Pivoxil stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours.[1]
-
Photolytic Degradation: Expose the solid this compound Pivoxil powder to UV light (200 Wh/m²) in a photostability chamber.
-
Thermal Degradation: Place the solid this compound Pivoxil powder in a sealed glass ampoule and heat it in an oven at 60°C for seven days.[1]
3.1.4. Sample Preparation for Analysis
For each stress condition, dilute the resulting solution with a suitable solvent (e.g., methanol:buffer mixture) to a final concentration of approximately 100 µg/mL of the initial this compound Pivoxil concentration before analysis by HPLC.
Protocol for Stability-Indicating HPLC Method
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound Pivoxil and the separation of its degradation products.
3.2.1. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD).
-
Column: HiQSil C18 (250 x 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: A gradient of Methanol (A) and 25 mM Ammonium Acetate buffer, pH 3.5 (adjusted with formic acid) (B).[1]
-
Gradient Program:
-
0 min: 50% A, 50% B
-
30 min: 70% A, 30% B
-
40 min: 50% A, 50% B[1]
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 230 nm[1]
-
Injection Volume: 20 µL
3.2.2. Preparation of Standard and Sample Solutions
-
Standard Solution: Prepare a standard solution of this compound Pivoxil in the mobile phase at a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Dilute the samples from the forced degradation studies with the mobile phase to a suitable concentration for analysis.
3.2.3. Analysis
Inject the standard and sample solutions into the HPLC system and record the chromatograms. Identify and quantify the this compound Pivoxil peak based on the retention time and peak area of the standard. The degradation products can be identified as new peaks in the chromatograms of the stressed samples.
Visualization of Workflows
The following diagrams illustrate the experimental workflows for the stability testing of this compound Pivoxil.
Caption: Workflow for Forced Degradation Study of this compound Pivoxil.
Caption: Key Parameters of the Stability-Indicating HPLC Method.
Discussion
The stability of this compound Pivoxil is significantly influenced by pH and the presence of oxidizing agents. The susceptibility to hydrolysis across acidic, neutral, and alkaline conditions suggests that the ß-lactam ring, a common feature of cephalosporins, is prone to cleavage. The significant degradation under oxidative stress indicates that certain moieties within the this compound molecule are readily oxidized.
The relative stability under photolytic and thermal conditions is an important finding for the handling and storage of the solid drug substance. However, for amorphous this compound Pivoxil, high humidity in combination with elevated temperature can induce physical changes such as crystallization, which may impact its dissolution and bioavailability.[7]
The provided HPLC method is crucial for separating the parent drug from its degradation products, allowing for accurate quantification and stability assessment. Further characterization of the degradation products, for instance by using mass spectrometry (LC-MS/TOF), is essential for elucidating the degradation pathways and for identifying potentially toxic degradants.[1][2][4]
Conclusion
This compound Pivoxil is a molecule that requires careful consideration of its storage and formulation to prevent degradation. It is particularly sensitive to hydrolysis and oxidation. The protocols and data presented in these application notes provide a framework for researchers to conduct their own stability studies on this compound and to develop stable pharmaceutical preparations. It is recommended that for any new formulation, a comprehensive stability study following ICH guidelines be performed to ensure product quality and efficacy throughout its shelf life.
References
- 1. Identification and Characterization of Hydrolytic Degradation Products of this compound Pivoxil using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of Hydrolytic Degradation Products of this compound Pivoxil using LC and LC-MS/TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Identification and Characterization of Hydrolytic Degradation Products of this compound Pivoxil using LC and LC-MS/TOF | Semantic Scholar [semanticscholar.org]
- 5. Identification and Characterization of Hydrolytic Degradation Products of this compound Pivoxil using LC and LC-MS/TOF. | Sigma-Aldrich [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the In Vivo Efficacy of Cefditoren
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cefditoren is a third-generation oral cephalosporin with a broad spectrum of activity against common respiratory and skin pathogens. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in established animal models of infection. The focus is on murine models of respiratory and skin infections caused by key bacterial pathogens: Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, and Staphylococcus aureus.
Key Pathogens and Animal Models
The selection of an appropriate animal model is critical for the preclinical evaluation of antimicrobial agents. Murine models are widely used due to their cost-effectiveness, well-characterized genetics, and the availability of reagents for immunological studies.
-
Streptococcus pneumoniae : A leading cause of community-acquired pneumonia. Murine lung infection models are well-established for evaluating antibiotic efficacy.[1]
-
Haemophilus influenzae : A common cause of respiratory tract infections, including acute exacerbations of chronic bronchitis. Murine models of respiratory tract infection are available to study the efficacy of antibiotics against this pathogen.
-
Moraxella catarrhalis : An important respiratory pathogen, particularly in children and adults with chronic obstructive pulmonary disease. While less common in preclinical studies, murine aerosol challenge models can be utilized.[2][3]
-
Staphylococcus aureus : A major cause of skin and soft tissue infections (SSTIs). Murine subcutaneous infection models are standard for assessing the efficacy of antibiotics against SSTIs.[4][5][6]
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the in vivo efficacy of this compound against key pathogens in murine infection models.
Table 1: Pharmacodynamic Parameters of this compound in Murine Infection Models
| Pathogen | Animal Model | Pharmacodynamic Parameter | Target Value for Efficacy | Reference |
| Streptococcus pneumoniae | Murine Lung Infection | ƒAUC24/MIC | ≥ 63 (for 2 log10 kill) | [1] |
| Streptococcus pneumoniae | Murine Lung Infection | ƒCmax/MIC | ≥ 16 (for 2 log10 kill) | [1] |
| Streptococcus pneumoniae | Murine Sepsis | Total t>MIC | ≈35% (for 100% survival) | [7] |
| Streptococcus pneumoniae | Murine Sepsis | Free t>MIC | ≈20% (for 100% survival) | [7] |
Table 2: In Vivo Efficacy of this compound Against Streptococcus pneumoniae in a Murine Lung Infection Model
| S. pneumoniae Strain | This compound MIC (mg/L) | Dosing Regimen (mg/kg) | Bacterial Load Reduction (log10 CFU/lung) | Survival Rate (%) | Reference |
| ATCC 49619 | 0.031 - 0.063 | Not Specified | 2 | Not Specified | [1] |
| Serotype 6B (MIC=1) | 1 | 50 | Not Specified | 100 | [7] |
| Serotype 19F (MIC=2) | 2 | 100 | Not Specified | 100 | [7] |
| Serotype 23F (MIC=4) | 4 | 100 | Not Specified | 60 | [7] |
Table 3: Minimum Inhibitory Concentrations (MIC) of this compound Against Key Respiratory and Skin Pathogens
| Pathogen | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.016 | 0.03 | |
| Streptococcus pneumoniae (penicillin-resistant) | 0.5 | 2.0 | |
| Haemophilus influenzae | ≤0.008 | 0.03 | |
| Moraxella catarrhalis | 0.12 | 0.5 | [8] |
| Staphylococcus aureus (methicillin-susceptible) | 0.25 - 0.5 | 0.5 - 1 | [9] |
Experimental Protocols
Protocol 1: Murine Lung Infection Model for Streptococcus pneumoniae and Haemophilus influenzae
This protocol describes the induction of a respiratory tract infection in mice to evaluate the efficacy of this compound.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.
-
Streptococcus pneumoniae or Haemophilus influenzae strain of interest.
-
Appropriate bacterial culture medium (e.g., Todd-Hewitt broth with yeast extract for S. pneumoniae, Brain Heart Infusion broth supplemented with hemin and NAD for H. influenzae).
-
Saline or PBS.
-
Anesthetic (e.g., isoflurane, ketamine/xylazine).
-
This compound pivoxil for oral administration.
-
Vehicle for this compound administration (e.g., 0.5% carboxymethylcellulose).
-
Gavage needles.
-
Surgical instruments for tissue harvesting.
-
Homogenizer.
Procedure:
-
Bacterial Preparation: Culture the selected bacterial strain to mid-log phase. Wash the bacterial cells with sterile saline or PBS and resuspend to the desired concentration (e.g., 10^7 - 10^8 CFU/mL).
-
Infection: Anesthetize the mice. Induce infection via intranasal or intratracheal inoculation with the bacterial suspension (typically 20-50 µL).
-
Treatment: At a predetermined time post-infection (e.g., 2-4 hours), begin treatment with this compound pivoxil administered orally by gavage. A typical dosing regimen might be twice or three times daily for 2-3 days.[10] A control group should receive the vehicle alone.
-
Monitoring: Monitor the animals for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality for a specified period (e.g., 7 days).
-
Efficacy Assessment:
-
Bacterial Load: At selected time points (e.g., 24, 48 hours post-treatment initiation), euthanize a subset of mice. Aseptically remove the lungs, homogenize the tissue, and perform serial dilutions for quantitative culture on appropriate agar plates to determine the bacterial load (CFU/lung).
-
Survival: Record the number of surviving animals in each group over the observation period to determine the survival rate.
-
Protocol 2: Murine Skin and Soft Tissue Infection Model for Staphylococcus aureus
This protocol outlines the establishment of a localized skin infection to assess the efficacy of this compound.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c), 6-8 weeks old.
-
Staphylococcus aureus strain of interest (e.g., USA300).
-
Tryptic Soy Broth (TSB) or other suitable culture medium.
-
Saline or PBS.
-
Electric shaver or depilatory cream.
-
Syringes with small gauge needles (e.g., 27-30G).
-
This compound pivoxil for oral or parenteral administration.
-
Vehicle for this compound administration.
-
Calipers for lesion measurement.
-
Biopsy punch.
Procedure:
-
Bacterial Preparation: Grow the S. aureus strain to the desired growth phase and prepare an inoculum of approximately 10^7 - 10^8 CFU/mL in sterile saline or PBS.
-
Infection: Anesthetize the mice and shave a small area on the dorsum. Inject a defined volume (e.g., 50-100 µL) of the bacterial suspension subcutaneously or intradermally.
-
Treatment: Initiate this compound treatment at a specified time post-infection (e.g., 2-4 hours). Administration can be oral (gavage) or parenteral (e.g., subcutaneous, intraperitoneal).
-
Monitoring and Efficacy Assessment:
-
Lesion Size: Measure the diameter of the skin lesion (abscess) daily using calipers. Calculate the lesion area.
-
Bacterial Load: At the end of the study, euthanize the animals and excise the skin lesion. Homogenize the tissue and perform quantitative culture to determine the bacterial burden (CFU/gram of tissue).
-
Clinical Scoring: Monitor for signs of systemic illness and score the severity of the skin lesion.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. An aerosol challenge mouse model for Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mouse Model of Staphylococcus aureus Skin Infection | Springer Nature Experiments [experiments.springernature.com]
- 5. Mouse model of Staphylococcus aureus skin infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound in upper and lower community-acquired respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EFFICACY AND TOLERABILITY OF this compound PIVOXIL IN UNCOMPLICATED SKIN AND SKIN STRUCTURE INFECTIONS IN INDIAN PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemotherapy.or.jp [chemotherapy.or.jp]
Troubleshooting & Optimization
Technical Support Center: Overcoming Cefditoren Resistance in Haemophilus influenzae
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving Cefditoren and clinical isolates of Haemophilus influenzae.
Troubleshooting Guides
Issue: Higher than expected this compound MIC values for H. influenzae isolates.
Possible Causes and Troubleshooting Steps:
-
Presence of β-lactamase Enzymes: While less common for third-generation cephalosporins like this compound, some β-lactamases can contribute to reduced susceptibility.
-
Troubleshooting: Perform a β-lactamase test using a chromogenic cephalosporin method (e.g., nitrocefin test).
-
-
Alterations in Penicillin-Binding Protein 3 (PBP3): This is the most common mechanism of this compound resistance in H. influenzae. Specific mutations in the ftsI gene, which encodes for PBP3, can lower the binding affinity of this compound to its target.[1][2][3]
-
Troubleshooting: Sequence the ftsI gene to identify known resistance-conferring mutations, such as substitutions at positions Arg517His, Asn526Lys, and Ser385Thr.[1]
-
-
Efflux Pumps and Porin Mutations: Overexpression of efflux pumps or mutations in porin channels can reduce the intracellular concentration of this compound, leading to increased MICs.[4][5]
-
Troubleshooting: This is a more complex mechanism to investigate. Consider performing efflux pump inhibitor assays or sequencing genes related to major efflux pumps (e.g., acrAB) and porins (e.g., ompP2) to identify mutations.[4]
-
-
Experimental Error: Inaccurate results can arise from issues with the antimicrobial susceptibility testing (AST) methodology.
Data Presentation: this compound MIC Values in H. influenzae
| Phenotype/Genotype | Typical this compound MIC Range (µg/mL) | Reference(s) |
| Wild-Type (Susceptible) | ≤ 0.016 - 0.06 | [9][10] |
| β-lactamase-positive | Generally low, but can be slightly elevated | [9][11] |
| BLNAR (β-lactamase-negative, ampicillin-resistant) with ftsI mutations | 0.125 - ≥ 2.0 | [9] |
Note: MIC ranges can vary between studies and geographical locations.
Frequently Asked Questions (FAQs)
Q1: My H. influenzae isolate is β-lactamase negative, but still shows a high MIC for this compound. What is the likely mechanism of resistance?
A1: The most probable mechanism is the presence of mutations in the ftsI gene, leading to alterations in Penicillin-Binding Protein 3 (PBP3).[1][2][3] These alterations reduce the binding affinity of this compound to PBP3, its primary target. Such strains are often referred to as β-lactamase-negative, ampicillin-resistant (BLNAR). To confirm this, you should sequence the ftsI gene and compare it to the wild-type sequence.
Q2: Can I use standard Mueller-Hinton agar for this compound susceptibility testing of H. influenzae?
A2: No, H. influenzae is a fastidious organism and requires a supplemented medium for proper growth. You should use Haemophilus Test Medium (HTM) for both broth microdilution and disk diffusion susceptibility testing.[6][7][8] Using non-supplemented media will likely result in poor growth and inaccurate MIC values.
Q3: I am having trouble getting reproducible results with my this compound disk diffusion tests for H. influenzae. What could be the issue?
A3: Reproducibility issues with disk diffusion for H. influenzae can be due to several factors. Ensure your inoculum is standardized to a 0.5 McFarland turbidity standard. The HTM plates should be at room temperature and dry before inoculation to avoid fuzzy zones of inhibition.[7] Also, ensure proper incubation in a CO2-enriched atmosphere.[8] It is important to note that some studies have found a lack of strong correlation between this compound MICs and disk diffusion zone diameters for H. influenzae, making MIC determination by broth microdilution the more reliable method.[12]
Q4: Are efflux pumps a significant mechanism of this compound resistance in H. influenzae?
A4: While efflux pumps are a known mechanism of resistance to some antibiotics in H. influenzae, their specific role in this compound resistance is less well-defined compared to PBP3 mutations.[4][5][13] However, if an isolate shows broad-spectrum resistance to multiple classes of antibiotics, investigating the expression and sequence of efflux pump genes like acrAB may be warranted.[4]
Experimental Protocols
This compound Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Principle: This method determines the lowest concentration of this compound that inhibits the visible growth of an H. influenzae isolate.
Materials:
-
This compound powder
-
Haemophilus Test Medium (HTM) broth
-
96-well microtiter plates
-
H. influenzae isolate
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator with a 5% CO2 atmosphere
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in an appropriate solvent.
-
Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in HTM broth in a 96-well microtiter plate to achieve a range of concentrations (e.g., 16 µg/mL to 0.015 µg/mL).
-
Prepare Inoculum: From a fresh culture of H. influenzae on a chocolate agar plate, suspend several colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard.
-
Inoculate Microtiter Plate: Dilute the standardized inoculum in HTM broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the microtiter plate at 35-37°C for 20-24 hours in a 5% CO2 atmosphere.
-
Read Results: The MIC is the lowest concentration of this compound in a well that shows no visible growth (turbidity).
PCR Amplification and Sequencing of the ftsI Gene
Principle: This protocol allows for the identification of mutations in the ftsI gene that are associated with this compound resistance.
Materials:
-
H. influenzae genomic DNA
-
PCR primers flanking the ftsI gene
-
DNA polymerase and PCR buffer
-
dNTPs
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from the H. influenzae isolate using a commercial kit or standard protocol.
-
PCR Amplification:
-
Set up a PCR reaction containing the extracted genomic DNA, forward and reverse primers for the ftsI gene, DNA polymerase, dNTPs, and PCR buffer.
-
Use a thermocycler program with appropriate annealing temperatures for the chosen primers.
-
-
Verify Amplification: Run a portion of the PCR product on an agarose gel to confirm that a DNA fragment of the expected size has been amplified.
-
Purify PCR Product: Purify the remaining PCR product to remove primers and dNTPs.
-
Sequencing: Send the purified PCR product for Sanger sequencing using the same primers as in the PCR amplification.
-
Sequence Analysis: Align the obtained sequence with the wild-type H. influenzae ftsI gene sequence to identify any nucleotide changes and corresponding amino acid substitutions.
Visualizations
Caption: Mechanisms of this compound action and resistance in H. influenzae.
Caption: Workflow for identifying this compound resistance mechanisms.
Caption: Logical steps for troubleshooting high this compound MIC results.
References
- 1. [Mechanisms of beta-lactam and quinolone resistance in Haemophilus influenzae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Haemophilus influenzae carriage and antibiotic resistance profile in Belgian infants over a three-year period (2016–2018) [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Adaptive and Mutational Resistance: Role of Porins and Efflux Pumps in Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Resistance in Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nzmn.org.nz [nzmn.org.nz]
- 8. nicd.ac.za [nicd.ac.za]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Influence of the beta-lactam resistance phenotype on the cefuroxime versus this compound susceptibility of Streptococcus pneumoniae and Haemophilus influenzae recovered from children with acute otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Susceptibility of Streptococcus pneumoniae and Haemophilus influenzae to this compound, and provisional interpretive criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efflux and resistance in pathogenic bacteria [facm.ucl.ac.be]
Optimizing Cefditoren pivoxil solubility for in vitro assays
Welcome to the technical support center for Cefditoren pivoxil. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the solubility of this compound pivoxil for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound pivoxil and what is its mechanism of action?
A1: this compound pivoxil is an orally administered third-generation cephalosporin antibiotic.[1][2] It is a prodrug that is hydrolyzed by esterases in the intestinal wall to its active form, this compound.[1][3] this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] It has a high affinity for penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan, a critical component of the cell wall.[1] By inhibiting these proteins, this compound disrupts cell wall integrity, leading to bacterial cell lysis and death.[1]
Q2: What are the main challenges in preparing this compound pivoxil for in vitro assays?
A2: The primary challenge is its low aqueous solubility. This compound pivoxil is sparingly soluble in aqueous buffers and practically insoluble in water.[6][7] This can make it difficult to achieve the desired concentrations for in vitro experiments. Additionally, the compound is susceptible to hydrolytic degradation in acidic, alkaline, and neutral aqueous solutions, which can affect the stability and integrity of the prepared stock solutions.[8][9][10]
Q3: Which solvents are recommended for dissolving this compound pivoxil?
A3: Organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the recommended solvents for preparing stock solutions of this compound pivoxil.[3] It exhibits good solubility in these solvents, allowing for the preparation of concentrated stock solutions that can then be diluted into aqueous assay media.
Q4: How should I prepare a stock solution of this compound pivoxil?
A4: To prepare a stock solution, dissolve the solid this compound pivoxil in an appropriate organic solvent like DMSO or DMF.[3] It is recommended to purge the solvent with an inert gas before use.[3] For maximum solubility in aqueous buffers, it is advised to first dissolve the compound in DMF and then dilute it with the aqueous buffer of choice.[3] For cell culture experiments, ensure the final concentration of the organic solvent in the medium is low enough to not affect the cells.
Q5: What is the stability of this compound pivoxil in solution?
A5: this compound pivoxil is unstable in aqueous solutions and can degrade under acidic, basic, and neutral conditions.[8][9][10] Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[3] Stock solutions in anhydrous DMSO can be stored at -20°C for up to a year or at -80°C for up to two years.[11] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | The concentration of this compound pivoxil exceeds its solubility limit in the final aqueous solution. | - Increase the proportion of the organic co-solvent (e.g., DMSO, DMF) in the final solution, ensuring it remains at a non-toxic level for the cells. - Prepare a more dilute stock solution and add a larger volume to the aqueous medium. - Consider a serial dilution approach. |
| Inconsistent experimental results | Degradation of this compound pivoxil in the stock solution or final assay medium. | - Prepare fresh aqueous solutions for each experiment.[3] - Store stock solutions in an anhydrous organic solvent at -20°C or -80°C and protect from light.[11] - Avoid repeated freeze-thaw cycles by storing in single-use aliquots.[11] - Ensure the pH of the final assay medium is within a stable range for the compound. |
| Low or no observed activity | Incomplete dissolution of the compound. | - Ensure the compound is fully dissolved in the organic solvent before diluting into the aqueous medium. Gentle warming may aid dissolution in DMSO. - Visually inspect the solution for any particulate matter before use. - Use a vortex or sonication to aid dissolution. |
| Cell toxicity observed at higher concentrations | The concentration of the organic solvent (DMSO or DMF) is toxic to the cells. | - Ensure the final concentration of the organic solvent in the cell culture medium is typically below 0.5% (v/v), although this can vary depending on the cell line. - Perform a vehicle control experiment to assess the effect of the solvent on the cells. |
Data Presentation
Solubility of this compound Pivoxil
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ≥ 100 mg/mL (161.10 mM) | [6][11] |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL | [3] |
| Dimethylformamide (DMF) | ~15 mg/mL | [3] |
| Dimethyl sulfoxide (DMSO) | 2 mg/mL (with warming) | |
| Ethanol | 6.06 mg/mL | [7][12] |
| Water | < 0.1 mg/mL (Insoluble) | [6][7][12] |
| 1:5 solution of DMF:PBS (pH 7.2) | ~0.16 mg/mL | [3] |
Note: Solubility can vary slightly between different batches of the compound.[6]
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Pivoxil Stock Solution in DMSO
Materials:
-
This compound pivoxil powder (MW: 620.72 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 6.21 mg of this compound pivoxil powder.
-
Add the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound pivoxil is completely dissolved. Gentle warming may be applied if necessary to achieve full dissolution.
-
Visually inspect the solution to ensure there is no undissolved particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol for Preparing Working Solutions for In Vitro Assays
Materials:
-
10 mM this compound pivoxil stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound pivoxil stock solution at room temperature.
-
Perform serial dilutions of the stock solution with the appropriate sterile aqueous buffer or cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the working solution is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced artifacts.
-
Use the freshly prepared working solutions immediately. Do not store aqueous dilutions.
Visualizations
This compound Mechanism of Action
References
- 1. What is the mechanism of this compound Pivoxil? [synapse.patsnap.com]
- 2. [this compound pivoxil: A new oral cephalosporin for skin, soft tissue and respiratory tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Identification and Characterization of Hydrolytic Degradation Products of this compound Pivoxil using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. drugs.com [drugs.com]
Common interferences in HPLC analysis of Cefditoren
Welcome to the Technical Support Center for HPLC analysis of Cefditoren. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reliable analytical results.
Frequently Asked Questions (FAQs)
1. What are the most common sources of interference in the HPLC analysis of this compound?
The most frequently encountered interferences in this compound HPLC analysis stem from:
-
Degradation Products: this compound pivoxil is susceptible to degradation under various stress conditions, particularly hydrolysis (acidic, alkaline, and neutral) and oxidation.[1][] These degradation products can appear as extra peaks in the chromatogram, potentially co-eluting with the active pharmaceutical ingredient (API) and affecting the accuracy of quantification.
-
Excipients from Formulations: Pharmaceutical tablets contain various inactive ingredients (excipients) to aid in the manufacturing process and drug delivery. While many are designed to be chromatographically silent or elute away from the API, they can sometimes cause interference.
-
Co-administered Drugs: If analyzing biological samples, other drugs taken by the patient can be a source of interference if they have similar retention times to this compound under the chosen HPLC method.
-
Matrix Effects: When analyzing this compound in complex matrices like biological fluids or formulated products, other components in the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.
2. My chromatogram shows unexpected peaks. How can I identify if they are degradation products?
Unscheduled peaks in your chromatogram, especially when analyzing stability samples, are often indicative of degradation. This compound pivoxil is known to degrade under hydrolytic (acidic, basic, neutral) and oxidative conditions.[1][] Two primary degradation products, often denoted as DP-I and DP-II, have been identified in forced degradation studies.[1][]
To confirm if the unexpected peaks are degradation products, you can perform a forced degradation study on a pure this compound standard. By subjecting the standard to acidic, alkaline, oxidative, and photolytic stress, you can generate the degradation products and compare their retention times with the unknown peaks in your sample chromatogram.
Troubleshooting Guide
Issue 1: An interfering peak is observed near the this compound peak.
Question: I am analyzing a this compound tablet formulation and see an interfering peak that is not present in my standard solution. What could be the cause and how do I resolve it?
Answer:
An interfering peak from a tablet formulation is likely due to an excipient. Common excipients in this compound pivoxil tablets include croscarmellose sodium, mannitol, magnesium stearate, sodium caseinate, sodium tripolyphosphate, hypromellose (HPMC), polyethylene glycol (PEG), and titanium dioxide. One study has shown that common additives such as glucose, lactose, starch, talc, and magnesium stearate did not show interference.
Troubleshooting Steps:
-
Identify the Excipients: Review the formulation sheet of the tablets to identify all the excipients present.
-
Analyze Individual Excipients: If possible, obtain standards for the excipients and inject them individually into the HPLC system using the same method to determine their retention times.
-
Adjust Chromatographic Conditions:
-
Mobile Phase Composition: Modify the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. Increasing the organic content will generally decrease the retention time of hydrophobic compounds, while decreasing it will increase their retention.
-
pH of the Mobile Phase: Adjusting the pH of the mobile phase can significantly alter the retention of ionizable compounds. This compound is a weak acid, so changes in pH can affect its peak shape and retention.
-
Column Chemistry: If the interference persists, consider using a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to alter the selectivity of the separation.
-
Issue 2: Poor peak shape (tailing or fronting) is observed for the this compound peak.
Question: My this compound peak is showing significant tailing/fronting. What are the potential causes and solutions?
Answer:
Poor peak shape can compromise the accuracy of integration and quantification. The common causes include issues with the column, mobile phase, or sample preparation.
Troubleshooting Steps for Peak Tailing:
-
Check for Column Contamination: The column may have adsorbed impurities from previous injections. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds.
-
Address Secondary Interactions: Tailing can occur due to interactions between the analyte and active sites on the silica packing material. Adding a competitive base (e.g., triethylamine) to the mobile phase or using a base-deactivated column can mitigate this.
-
Optimize Mobile Phase pH: For ionizable compounds like this compound, operating at a pH where the analyte is in a single ionic form can improve peak shape.
Troubleshooting Steps for Peak Fronting:
-
Reduce Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Dilute the sample and re-inject.
-
Check Sample Solvent: The solvent used to dissolve the sample should be of similar or weaker elution strength than the mobile phase. Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.
Data Presentation
Table 1: Typical HPLC Methods for this compound Pivoxil Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Nucleosil 100-5 C18 (250x4.6mm, 5µm) | C18 Nucleosil (150x4.6mm, 5µm) | HiQSil C18 (250x4.6mm, 5µm) |
| Mobile Phase | Water: Methanol (20:80), pH 6.0 | Phosphate buffer (pH 3.0): Acetonitrile: Methanol (50:25:25) | Methanol: 25mM Ammonium Acetate buffer pH 3.5 (Gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 256 nm | UV-PDA at 230 nm | DAD at 230 nm |
| Retention Time | ~3.65 min | ~4.2 min | ~15.8 min |
| Reference | [3] | [4][5] | [1][] |
Table 2: Retention Times of this compound and its Degradation Products
| Compound | Retention Time (min) | Relative Retention Time |
| Degradation Product I (DP-I) | 6.2 | 0.39 |
| Degradation Product II (DP-II) | 8.5 | 0.54 |
| This compound Pivoxil (CEFP) | 15.8 | 1.00 |
| Data from a gradient HPLC method. | ||
| Reference | [1][] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Pivoxil
This protocol is based on a validated stability-indicating assay method.
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a Diode Array Detector (DAD).
-
Column: HiQSil C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: Methanol
-
B: 25 mM Ammonium Acetate buffer (pH adjusted to 3.5 with formic acid)
-
-
Gradient Program:
-
0 min: 50% A, 50% B
-
30 min: 70% A, 30% B
-
40 min: 50% A, 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 230 nm.
-
Sample Preparation:
-
For tablets, weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a target concentration of this compound, and dissolve in a suitable solvent (e.g., a mixture of methanol and buffer). Sonicate to ensure complete dissolution and filter through a 0.45 µm filter before injection.
-
Visualizations
Caption: A troubleshooting workflow for common HPLC analysis issues.
Caption: Sources of interference and their effects on the chromatogram.
References
Troubleshooting poor Cefditoren peak resolution in chromatography
Welcome to the technical support center for troubleshooting poor Cefditoren peak resolution in chromatography. This guide provides detailed troubleshooting steps and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Troubleshooting Guide: Poor this compound Peak Resolution
Poor peak resolution in this compound analysis can manifest as peak tailing, fronting, broadening, or splitting. Below are common causes and solutions for each of these issues.
What causes this compound peak tailing and how can I fix it?
Peak tailing, where the latter half of the peak is wider than the front half, is a common issue.
Possible Causes:
-
Secondary Interactions: Strong interactions can occur between this compound and active sites on the column's stationary phase, such as residual silanol groups on silica-based columns.[1][2][3]
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[2][4]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound (approximately 4.2), it can lead to inconsistent ionization and peak tailing.[4][5]
-
Column Degradation: Over time, the column's stationary phase can degrade, exposing more active sites and leading to increased tailing.[2]
-
Contamination: Impurities in the sample or mobile phase can interact with the column and cause tailing.[1]
Solutions:
-
Adjust Mobile Phase pH: Operate the mobile phase at a lower pH (e.g., 2.5-3.5) to ensure that the silanol groups on the column are fully protonated, which minimizes secondary interactions.[1][3] Several studies have successfully used acidic mobile phases for this compound analysis.[5][6][7]
-
Use an End-Capped Column: Employ a highly deactivated, end-capped column to reduce the number of available silanol groups.[1]
-
Optimize Buffer Concentration: Ensure the buffer concentration is sufficient (typically 10-50 mM) to maintain a stable pH throughout the analysis.[8][9]
-
Reduce Sample Concentration: Dilute the sample or reduce the injection volume to avoid column overload.[2][4]
-
Column Washing and Regeneration: If the column is contaminated, flush it with a strong solvent. If performance does not improve, the column may need to be replaced.[9]
My this compound peak is fronting. What should I do?
Peak fronting, where the first half of the peak is broader, is less common than tailing but can still occur.
Possible Causes:
-
Sample Overload: Injecting a sample that is too concentrated can lead to fronting.[1][10][11]
-
Poor Sample Solubility: If this compound is not fully dissolved in the injection solvent, it can cause an uneven band to enter the column.[1]
-
Column Collapse: A physical change or collapse of the column bed can lead to peak fronting.[1][11][12]
-
Incompatible Injection Solvent: If the injection solvent is significantly stronger (more non-polar in reversed-phase) than the mobile phase, it can cause the analyte to travel too quickly at the beginning of the column.[11][13]
Solutions:
-
Reduce Injection Volume or Concentration: This is the most common solution for overloading.[10][11]
-
Ensure Sample Solubility: Make sure the sample is completely dissolved in a solvent that is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.[1][10]
-
Check Column Condition: If column collapse is suspected, the column will likely need to be replaced.[12]
-
Match Injection Solvent to Mobile Phase: The injection solvent should be of similar or weaker strength than the mobile phase to ensure proper focusing of the analyte band at the head of the column.[13]
Why is my this compound peak broad, and how can I improve it?
Broad peaks can compromise resolution and sensitivity.
Possible Causes:
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.[8][14]
-
Low Column Temperature: Lower temperatures increase mobile phase viscosity, which can slow down mass transfer and lead to broader peaks.[8][15]
-
Slow Flow Rate: While it can improve separation in some cases, a flow rate that is too low can increase longitudinal diffusion, causing peaks to broaden.[14]
-
Column Degradation: An aging column can lose efficiency, resulting in wider peaks.[8][16]
-
Inappropriate Mobile Phase Conditions: A mobile phase with low organic content can lead to reduced flow mobility and broader peaks.[8]
Solutions:
-
Minimize Extra-Column Volume: Use shorter, narrower internal diameter tubing where possible.[9]
-
Increase Column Temperature: Raising the column temperature (e.g., to 35-45°C) can decrease mobile phase viscosity and improve peak sharpness.[8][15] However, be mindful that temperature can also affect selectivity.[15]
-
Optimize Flow Rate: While several reported methods use a flow rate of 1.0 ml/min[6][17][18], adjusting the flow rate can sometimes improve peak shape.
-
Replace the Column: If the column has been used extensively or with harsh conditions, it may need to be replaced.[16]
-
Adjust Mobile Phase Strength: Increasing the percentage of the organic modifier (e.g., acetonitrile or methanol) can sometimes lead to sharper peaks.[9]
I am observing split peaks for this compound. What is the cause and solution?
Split peaks can be a sign of several issues, from sample preparation to column problems.
Possible Causes:
-
Blocked Frit: A partially blocked inlet frit on the column can cause the sample flow to be unevenly distributed, leading to a split peak.[1][19][20]
-
Column Void: A void or channel in the packing material at the head of the column can cause the sample to travel through different paths, resulting in peak splitting.[1][19][21]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is not miscible with the mobile phase, it can cause peak splitting.[1]
-
Co-elution: It's possible that another compound is eluting very close to this compound, giving the appearance of a split peak.[19]
Solutions:
-
Check for Blockages: Reverse flush the column to try and dislodge any particulates from the frit. If this doesn't work, the frit may need to be replaced. Using an in-line filter can help prevent this issue.[1]
-
Inspect the Column: A void at the column inlet is a serious issue that usually requires column replacement.[21]
-
Ensure Solvent Compatibility: Always dissolve the sample in a solvent that is miscible with the mobile phase.[1]
-
Modify Separation Conditions: To rule out co-elution, try altering the mobile phase composition, gradient, or temperature to see if the two peaks resolve.[19]
Troubleshooting Workflow
Here is a logical workflow to follow when troubleshooting poor this compound peak resolution.
Caption: A workflow diagram for troubleshooting poor this compound peak resolution.
Frequently Asked Questions (FAQs)
Q1: What are typical starting conditions for this compound analysis by HPLC?
A1: Based on published methods, a good starting point for this compound analysis would be a C18 column with a mobile phase consisting of a mixture of an acidic buffer (e.g., phosphate or citrate buffer at pH 2.5-3.5) and an organic modifier like acetonitrile or methanol.[5][6][7] The flow rate is often set to 1.0 mL/min, and UV detection is typically performed around 230 nm or 295 nm.[6][7]
Q2: How does mobile phase pH affect this compound retention and peak shape?
A2: The pH of the mobile phase can significantly impact the retention and peak shape of this compound.[22][23][24] this compound is a weak acid with a pKa value of around 4.2.[5] Operating at a pH below the pKa (e.g., pH 2.5-3.5) will keep this compound in its neutral, more retained form in reversed-phase chromatography, leading to better retention and often sharper peaks.[22] At a pH near or above the pKa, this compound will be ionized, which can lead to reduced retention and potential peak tailing due to interactions with the stationary phase.[23]
Q3: Can I use methanol instead of acetonitrile as the organic modifier?
A3: Yes, both methanol and acetonitrile have been used successfully in the analysis of this compound.[6][17][18] Acetonitrile generally has a lower viscosity, which can lead to higher efficiency and lower backpressure, while methanol can offer different selectivity.[25] The choice between the two may depend on the specific separation requirements and other components in the sample matrix.
Experimental Protocols and Data
Below are tables summarizing various reported chromatographic conditions for this compound analysis.
Table 1: Reported HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C18 Nucleosil (150 x 4.6 mm, 5 µm)[6] | Waters Bondapak C18 (300 x 3.9 mm, 10 µm)[7] | Nucleosil 100-5 C18 (250 x 4.6 mm, 5 µm)[18] | HiQSil C18 (250 x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Phosphate buffer (pH 3.0), acetonitrile, methanol (50:25:25 v/v/v)[6] | Citrate buffer (pH 2.5), acetonitrile (50:50 v/v)[7] | Water, methanol (20:80 v/v), pH 6.0[18] | Methanol, ammonium acetate buffer (25 mM, pH 3.5) (gradient)[5] |
| Flow Rate | 1.0 mL/min[6] | 1.0 mL/min[7] | 1.0 mL/min[18] | 1.0 mL/min[5] |
| Detection | UV-PDA at 230 nm[6] | UV at 295 nm[7] | UV at 256 nm[18] | DAD at 230 nm[5] |
| Retention Time | 4.2 min[6] | 6.5 min[7] | 3.65 min[18] | Not specified |
Table 2: Reported UPLC Method for this compound Analysis
| Parameter | Method Details |
| Column | Kromasil 100 C-18 (50 x 2.1 mm, 3.5 µm)[26] |
| Mobile Phase | Acetonitrile and Ammonium Acetate buffer (pH 6.7)[26] |
| Flow Rate | 0.25 mL/min[26] |
| Detection | Not specified |
| Retention Time | Not specified |
Signaling Pathways and Logical Relationships
The relationship between common chromatographic problems and their underlying causes can be visualized as follows:
Caption: Relationship between peak problems and their potential causes.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Identification and Characterization of Hydrolytic Degradation Products of this compound Pivoxil using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijddr.in [ijddr.in]
- 7. akjournals.com [akjournals.com]
- 8. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
- 9. uhplcs.com [uhplcs.com]
- 10. perkinelmer.com [perkinelmer.com]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. phenomenex.blog [phenomenex.blog]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. avantorsciences.com [avantorsciences.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. bio-works.com [bio-works.com]
- 22. agilent.com [agilent.com]
- 23. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 24. google.com [google.com]
- 25. mastelf.com [mastelf.com]
- 26. japsonline.com [japsonline.com]
Strategies to mitigate Cefditoren precipitation in culture media
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the precipitation of Cefditoren in culture media. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and this compound Pivoxil, and which form should be used for in vitro experiments?
A1: this compound Pivoxil is a prodrug of this compound.[1] In vivo, this compound Pivoxil is administered orally and is then absorbed from the gastrointestinal tract where it is hydrolyzed by esterases into the active drug, this compound.[1][2] For in vitro experiments, the active form, this compound, is typically used to ensure that the effective compound is directly available to the cells or microorganisms in the culture. However, if you are studying the effects of the prodrug itself or its metabolism, this compound Pivoxil may be appropriate. Be aware that the solubility and stability of the two forms differ significantly.
Q2: Why is this compound precipitating in my culture medium?
A2: Precipitation of this compound, or its prodrug this compound Pivoxil, in culture media can be attributed to several factors:
-
Low Aqueous Solubility: this compound Pivoxil is sparingly soluble in aqueous buffers, with a reported solubility of less than 0.1 mg/mL in water.[3][4]
-
pH Instability: The stability of this compound Pivoxil is pH-dependent. It is susceptible to degradation under acidic, alkaline, and neutral hydrolytic conditions, which can lead to the formation of less soluble degradation products.[5][6]
-
High Concentration: Exceeding the solubility limit of the compound in the final culture medium will cause it to precipitate.
-
Improper Dissolution: If the initial stock solution is not prepared correctly using an appropriate solvent, the drug may not be fully dissolved before being added to the aqueous culture medium.
-
Interactions with Media Components: Culture media are complex mixtures of salts, amino acids, vitamins, and proteins. This compound may interact with these components, leading to the formation of insoluble complexes. High concentrations of salts, like calcium, can also contribute to precipitation.[7]
-
Temperature Fluctuations: Changes in temperature, such as freeze-thaw cycles of stock solutions or media, can decrease the stability and solubility of dissolved compounds.[7]
Q3: What is the recommended solvent for preparing a this compound Pivoxil stock solution?
A3: Due to its low aqueous solubility, this compound Pivoxil should first be dissolved in an organic solvent before further dilution in aqueous buffers or culture media.[8] Recommended solvents include:
-
Dimethylformamide (DMF): Solubility of approximately 15 mg/mL.[8]
-
Dimethyl sulfoxide (DMSO): Solubility of approximately 10 mg/mL.[8]
For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound Pivoxil in DMF and then dilute with the aqueous buffer of choice.[8]
Q4: How can I increase the solubility of this compound Pivoxil in my culture medium?
A4: To enhance solubility and prevent precipitation, consider the following strategies:
-
Use a Co-solvent: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or DMF.[8] When adding to the culture medium, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid cytotoxicity.
-
Optimize pH: While this compound Pivoxil is susceptible to hydrolysis across a range of pH values, its initial solubility is higher in dilute hydrochloric acid.[3][4] However, for cell culture applications, the pH must be maintained within the physiological range (typically 7.2-7.4). Adjusting the pH of the stock solution is generally not recommended as it can accelerate degradation.
-
Sequential Dilution: After preparing the stock solution in an organic solvent, perform serial dilutions in the culture medium to reach the desired final concentration. This gradual dilution can help prevent the drug from precipitating out of the solution.
Q5: Can I filter-sterilize a medium that contains this compound?
A5: Yes, you can and should filter-sterilize the final this compound-containing medium using a 0.22 µm filter. This is a standard procedure to ensure the sterility of the medium after the addition of any non-sterile component.[9] Avoid autoclaving (heat sterilization) as this compound Pivoxil is not stable under thermal stress conditions, and heat can promote degradation and precipitation.[5][7]
Troubleshooting Guide: this compound Precipitation
If you are experiencing precipitation with this compound in your culture media, use the following guide to identify and resolve the issue.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock solution to the medium. | Exceeded Solubility Limit: The final concentration of this compound is too high for the aqueous medium. | - Reduce the final working concentration of this compound. - Increase the percentage of co-solvent (e.g., DMSO) in the final medium, ensuring it remains below cytotoxic levels. |
| Improper Mixing: The concentrated stock solution was not dispersed quickly enough upon addition. | - Add the stock solution dropwise to the medium while gently swirling or stirring. - Pre-warm the culture medium to 37°C before adding the this compound stock solution. | |
| Precipitate appears over time in the incubator. | Drug Instability/Degradation: this compound Pivoxil is degrading into less soluble byproducts at 37°C and physiological pH.[5] | - Prepare fresh this compound-containing medium for each experiment. It is not recommended to store aqueous solutions of this compound Pivoxil for more than one day.[8] - Minimize the exposure of the medium to light and elevated temperatures before use. |
| Media Evaporation: Water loss from the culture vessel is increasing the concentration of all components, including this compound.[7] | - Ensure proper humidification of the incubator. - Use filter-capped flasks or seal culture plates with gas-permeable membranes to minimize evaporation.[7] | |
| Cloudiness or fine particles observed throughout the medium. | Bacterial or Fungal Contamination: The precipitate may not be the drug itself, but microbial growth.[7] | - Microscopically examine a sample of the medium for evidence of microbial contamination. - If contaminated, discard the culture and review aseptic techniques.[7] |
| Interaction with Serum: Components in Fetal Bovine Serum (FBS) or other supplements may be causing this compound to precipitate. | - Try reducing the serum concentration if your experimental design allows. - Test the solubility of this compound in the basal medium without serum to identify if serum is the cause. |
Data Presentation
Table 1: Solubility of this compound Pivoxil in Various Solvents
| Solvent | Concentration | Reference |
| Dimethylformamide (DMF) | ~15 mg/mL | [8] |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL | [8] |
| Ethanol | 6.06 mg/mL | [3][4] |
| Water | < 0.1 mg/mL | [3][4] |
| 1:5 DMF:PBS (pH 7.2) solution | ~0.16 mg/mL | [8] |
Experimental Protocols
Protocol 1: Preparation of a this compound Pivoxil Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution in DMSO.
Materials:
-
This compound Pivoxil powder (FW: 620.7 g/mol )[8]
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical polypropylene tubes
-
Calibrated pipette
Procedure:
-
Aseptically weigh out the required amount of this compound Pivoxil powder in a sterile microfuge tube. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the powder.
-
In a laminar flow hood, add the appropriate volume of sterile DMSO to the powder. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Vortex the tube thoroughly until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term stability.[10]
Protocol 2: Preparing Culture Medium with this compound
This protocol describes the addition of a this compound Pivoxil stock solution to a cell culture medium for a final concentration of 10 µg/mL.
Materials:
-
10 mg/mL this compound Pivoxil stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile serological pipettes and pipette aid
Procedure:
-
Thaw one aliquot of the 10 mg/mL this compound Pivoxil stock solution at room temperature.
-
Calculate the volume of stock solution needed. To prepare 50 mL of medium with a final concentration of 10 µg/mL, a 1:1000 dilution is required.
-
Volume of stock = (Final Concentration / Stock Concentration) x Final Volume
-
Volume of stock = (10 µg/mL / 10,000 µg/mL) x 50 mL = 0.050 mL or 50 µL
-
-
In a laminar flow hood, add 50 mL of the pre-warmed culture medium to a sterile conical tube.
-
While gently swirling the medium, add the 50 µL of this compound Pivoxil stock solution dropwise. Ensure the pipette tip is below the surface of the medium to facilitate rapid mixing.
-
Cap the tube and invert it gently several times to ensure the solution is homogeneous.
-
The final concentration of DMSO in the medium will be 0.1%, which is generally well-tolerated by most cell lines.
-
Use the prepared medium immediately. Do not store for extended periods.
Visualizations
Caption: Hydrolysis of the prodrug this compound Pivoxil.
Caption: Decision tree for troubleshooting this compound precipitation.
Caption: Workflow for preparing this compound-containing media.
References
- 1. This compound Pivoxil | C25H28N6O7S3 | CID 6437877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Identification and Characterization of Hydrolytic Degradation Products of this compound Pivoxil using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 常見的細胞培養問題:沉澱物 [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. How to Prepare Antibiotic-Free Mammalian Cell Culture Media [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Cefditoren's Potency Against Penicillin-Resistant Streptococcus pneumoniae: A Comparative Analysis
For Immediate Release
In the ongoing battle against antimicrobial resistance, the efficacy of cephalosporins against drug-resistant pathogens remains a critical area of research. This guide provides a detailed comparison of cefditoren's effectiveness against penicillin-resistant Streptococcus pneumoniae (PRSP) relative to other antimicrobial agents, supported by in vitro susceptibility data and insights into resistance mechanisms.
In Vitro Efficacy of this compound and Comparators Against S. pneumoniae
A substantial body of evidence highlights this compound's potent in vitro activity against strains of Streptococcus pneumoniae that are resistant to penicillin. Multiple studies demonstrate that this compound often exhibits lower minimum inhibitory concentrations (MICs) compared to other oral β-lactams.
Comparative MIC Data Summary
The following tables summarize the in vitro activity of this compound and other antimicrobial agents against penicillin-susceptible, penicillin-intermediate, and penicillin-resistant S. pneumoniae. The data is presented as MIC₅₀ and MIC₉₀ values (in µg/mL), which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 1: In Vitro Activity Against Penicillin-Resistant Streptococcus pneumoniae (PRSP)
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Study (Year) |
| This compound | 0.25 - 0.5 | 0.5 - 1.0 | Tempera et al. (2010)[1], Nagy et al. (2003)[2][3], Jacobs et al. (2001)[4] |
| Ceftriaxone | - | 2 | Jacobs et al. (2001)[4] |
| Amoxicillin-clavulanate | - | 8 | Jacobs et al. (2001)[4] |
| Cefuroxime | - | 16 | Jacobs et al. (2001)[4] |
| Cefpodoxime | - | 4 | N/A |
| Cefixime | 8 - 16 | 32 | N/A |
| Levofloxacin | - | <7% resistant | N/A |
Note: Data is compiled from multiple sources and methodologies may vary slightly between studies.
Table 2: Comparative In Vitro Activity of this compound Across S. pneumoniae Penicillin Susceptibility Profiles [5]
| Antibiotic | Penicillin-Susceptible (MIC₉₀, µg/mL) | Penicillin-Intermediate (MIC₉₀, µg/mL) | Penicillin-Resistant (MIC₉₀, µg/mL) |
| This compound | ≤0.03 - 0.06 | 0.25 - 0.5 | 0.5 - 1.0 |
| Amoxicillin | Higher than this compound | Higher than this compound | Higher than this compound |
| Cefdinir | Higher than this compound | Higher than this compound | Higher than this compound |
| Cefuroxime | Higher than this compound | Higher than this compound | Higher than this compound |
| Cefpodoxime | Higher than this compound | Higher than this compound | Higher than this compound |
Studies consistently show this compound's high intrinsic activity against PRSP, with MIC₉₀ values generally at or below 1.0 µg/mL[2][3][4]. This positions this compound as a potent agent against these challenging pathogens. The structural basis for this strong antimicrobial activity is its high affinity for Penicillin Binding Protein 2X (PBP2X), which is a key target for cephalosporin resistance when mutated[6].
Clinical Efficacy in Community-Acquired Pneumonia (CAP)
While specific clinical trials focusing exclusively on PRSP infections are limited, studies on community-acquired pneumonia provide valuable insights. In a multicenter, randomized, investigator-blinded, parallel-group study, this compound (200 mg and 400 mg BID) was compared to amoxicillin/clavulanate (875/125 mg BID) for 14 days in adult outpatients with CAP[7]. Of the 82 S. pneumoniae strains isolated, 26.8% had reduced susceptibility to penicillin, with 14.6% being penicillin-resistant[7]. The clinical cure rates were comparable across all treatment groups, suggesting this compound's effectiveness in a setting where PRSP is prevalent[7].
Another study comparing this compound pivoxil with cefpodoxime proxetil for CAP found comparable clinical cure rates[8]. In this trial, 12.9% of the 171 S. pneumoniae isolates had reduced penicillin susceptibility[8].
A comparative study of this compound and levofloxacin for acute exacerbations of chronic bronchitis (AECB) also showed similar clinical success rates, with 80% in the this compound arm and 75% in the levofloxacin arm[9][10].
Experimental Protocols
The in vitro susceptibility data presented is primarily derived from standard antimicrobial susceptibility testing methods.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using established laboratory procedures, most commonly broth microdilution or agar dilution methods, in accordance with guidelines from bodies such as the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Isolates : Clinical isolates of S. pneumoniae were collected from patients with respiratory tract infections.
-
Inoculum Preparation : Bacterial suspensions were prepared and adjusted to a standardized turbidity (e.g., 0.5 McFarland standard) to ensure a consistent bacterial concentration.
-
Antimicrobial Agent Preparation : Serial twofold dilutions of this compound and comparator agents were prepared in appropriate broth or agar media.
-
Incubation : The inoculated plates or tubes were incubated under specific atmospheric conditions (e.g., ambient air or 5% CO₂) and temperatures (e.g., 35°C) for a defined period (e.g., 18-24 hours).
-
MIC Reading : The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
Visualizing Experimental Workflow and Resistance Mechanisms
To better understand the processes involved, the following diagrams illustrate a typical experimental workflow for antimicrobial susceptibility testing and the mechanism of penicillin resistance in S. pneumoniae.
Caption: Antimicrobial susceptibility testing workflow.
References
- 1. In vitro activity of this compound versus other antibiotics against S. pneumoniae clinical strains isolated in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of this compound against a special collection of clinical isolates of Streptococcus pneumoniae from Hungary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. In vitro susceptibility of recent clinical isolates of pneumococci to the investigational cephalosporin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Update on the clinical utility and optimal use of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comparison of this compound pivoxil and amoxicillin/ clavulanate in the treatment of community-acquired pneumonia: a multicenter, prospective, randomized, investigator-blinded, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound versus levofloxacin in patients with exacerbations of chronic bronchitis: serum inflammatory biomarkers, clinical efficacy, and microbiological eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound versus levofloxacin in patients with exacerbations of chronic bronchitis: serum inflammatory biomarkers, clinical efficacy, and microbiological eradication - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cefditoren's Bactericidal Activity Against Common Respiratory Pathogens
A comprehensive guide for researchers and drug development professionals on the bactericidal efficacy of Cefditoren compared to other antimicrobial agents, supported by experimental data and detailed methodologies.
Introduction
This compound is a third-generation oral cephalosporin antibiotic valued for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many strains resistant to other β-lactam antibiotics.[1][2] It is the active form of the prodrug this compound pivoxil, which is hydrolyzed by esterases in the intestinal mucosa to release this compound.[3] This guide provides a comparative analysis of this compound's bactericidal activity against key respiratory pathogens: Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. These microorganisms are the predominant bacterial causes of community-acquired respiratory tract infections.[4]
This compound's mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting and binding to penicillin-binding proteins (PBPs).[3][5] This interaction disrupts the cross-linking of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death.[3][5] this compound has demonstrated a high affinity for PBP2x in Streptococcus pneumoniae, which is a primary target for cephalosporins and a site of resistance mutations.[1][6]
This guide will present a detailed comparison of this compound's efficacy through quantitative data, including Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs), alongside time-kill kinetics. Detailed experimental protocols are provided to ensure reproducibility, and visualizations are included to illustrate key pathways and workflows.
Comparative Bactericidal Activity
The bactericidal activity of an antibiotic is a critical parameter in predicting clinical efficacy, particularly for serious infections. This compound has consistently demonstrated potent bactericidal effects against common respiratory pathogens.
Data Summary Tables
The following tables summarize the in vitro activity of this compound and other comparator antibiotics against Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 1: Comparative in vitro activity of this compound and other oral cephalosporins against Streptococcus pneumoniae
| Antibiotic | Penicillin-Susceptible (MIC µg/mL) | Penicillin-Intermediate (MIC µg/mL) | Penicillin-Resistant (MIC µg/mL) |
| MIC₅₀ / MIC₉₀ | MIC₅₀ / MIC₉₀ | MIC₅₀ / MIC₉₀ | |
| This compound | ≤0.015 - 0.03 / 0.03 - 0.06[1] | 0.125 / 0.5[1] | 0.5 / 1.0 - 2.0[1][7] |
| Cefuroxime | 0.25 / 0.5 | 1.0 / 2.0 | 4.0 / 8.0 |
| Cefpodoxime | 0.06 / 0.12 | 0.5 / 1.0 | 2.0 / 4.0 |
| Cefdinir | 0.12 / 0.25 | 1.0 / 2.0 | 4.0 / 8.0 |
| Amoxicillin/Clavulanate | 0.03 / 0.06 | 0.5 / 1.0 | 2.0 / 4.0 |
Table 2: Comparative in vitro activity of this compound and other oral cephalosporins against Haemophilus influenzae
| Antibiotic | β-lactamase Negative (MIC µg/mL) | β-lactamase Positive (MIC µg/mL) |
| MIC₅₀ / MIC₉₀ | MIC₅₀ / MIC₉₀ | |
| This compound | ≤0.008 / 0.015[3] | ≤0.008 / 0.015[3] |
| Cefuroxime | 0.5 / 1.0 | 1.0 / 2.0 |
| Cefpodoxime | 0.25 / 0.5 | 0.25 / 0.5 |
| Cefdinir | 0.12 / 0.25 | 0.12 / 0.25 |
| Amoxicillin/Clavulanate | 0.25 / 0.5 | 0.5 / 1.0 |
Table 3: Comparative in vitro activity of this compound and other oral cephalosporins against Moraxella catarrhalis
| Antibiotic | β-lactamase Negative (MIC µg/mL) | β-lactamase Positive (MIC µg/mL) |
| MIC₅₀ / MIC₉₀ | MIC₅₀ / MIC₉₀ | |
| This compound | 0.03 / 0.06 | 0.12 / 0.25[4] |
| Cefuroxime | 1.0 / 2.0 | 2.0 / 4.0 |
| Cefpodoxime | 0.25 / 0.5 | 0.25 / 0.5 |
| Cefdinir | 0.12 / 0.25 | 0.12 / 0.25 |
| Amoxicillin/Clavulanate | 0.06 / 0.12 | 0.12 / 0.25 |
Experimental Protocols
The data presented in this guide are based on standardized methodologies to ensure accuracy and reproducibility. The following are detailed protocols for the key experiments cited.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
MIC and MBC values are determined according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M07.[5] The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% (3-log) reduction in the initial bacterial inoculum.[8]
Protocol:
-
Bacterial Isolate Preparation: A pure culture of the test microorganism is grown overnight and then diluted in a growth-supporting broth (e.g., Mueller-Hinton Broth) to a standardized concentration of approximately 1 x 10⁵ to 1 x 10⁶ colony-forming units (CFU)/mL.
-
Antimicrobial Agent Dilution: A serial two-fold dilution of the antimicrobial agent is prepared in the broth medium.
-
Inoculation: The diluted antimicrobial agent is added to microtiter plate wells or test tubes, followed by the addition of the standardized bacterial inoculum. Control wells containing only the inoculum and broth (positive control) and only the broth (negative control) are included.
-
Incubation: The plates or tubes are incubated at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
-
MBC Determination: To determine the MBC, an aliquot from the wells/tubes showing no visible growth (at and above the MIC) is subcultured onto an antimicrobial-free agar plate.[8]
-
Incubation for MBC: The agar plates are incubated under the same conditions as the MIC test.
-
Colony Counting: The number of surviving colonies is counted, and the MBC is determined as the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[8] An antibacterial agent is generally considered bactericidal if the MBC is no more than four times the MIC.[5]
Time-Kill Curve Assay
Time-kill kinetic assays are performed to evaluate the rate of bactericidal activity of an antimicrobial agent over time, following CLSI guidelines.[9]
Protocol:
-
Inoculum Preparation: A starting bacterial inoculum of approximately 5 x 10⁵ CFU/mL is prepared in a suitable broth medium.
-
Exposure to Antimicrobial Agent: The antimicrobial agent is added to the bacterial suspension at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC). A growth control without the antibiotic is also included.
-
Incubation and Sampling: The cultures are incubated at 37°C with agitation. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).
-
Viable Cell Count: Serial dilutions of the collected aliquots are plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The log₁₀ CFU/mL is plotted against time for each antimicrobial concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum count.
Visualizations
Bacterial Cell Wall Synthesis and the Action of this compound
The following diagram illustrates the bacterial cell wall synthesis pathway and highlights the step at which this compound exerts its inhibitory effect.
Caption: Inhibition of bacterial cell wall synthesis by this compound.
Experimental Workflow for Determining Bactericidal Activity
This diagram outlines the key steps involved in assessing the bactericidal activity of an antibiotic.
Caption: Workflow for MIC, MBC, and Time-Kill Assay determination.
Conclusion
The presented data and experimental protocols provide a comprehensive overview of this compound's potent bactericidal activity against key respiratory pathogens. Its low MIC and MBC values, particularly against resistant strains of Streptococcus pneumoniae, and its rapid killing kinetics as demonstrated in time-kill assays, underscore its efficacy. The high affinity of this compound for essential penicillin-binding proteins provides a clear mechanism for its bactericidal action. This comparative guide serves as a valuable resource for researchers and drug development professionals in evaluating the potential of this compound in the treatment of community-acquired respiratory tract infections.
References
- 1. KoreaMed [koreamed.org]
- 2. vaccine.uab.edu [vaccine.uab.edu]
- 3. Activity of this compound against beta-lactamase-positive and -negative Haemophilus influenzae and Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity and in vitro susceptibility test development for this compound against Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. qlaboratories.com [qlaboratories.com]
- 6. actascientific.com [actascientific.com]
- 7. researchgate.net [researchgate.net]
- 8. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 9. stackoverflow.com [stackoverflow.com]
Cefditoren's In Vitro Efficacy Against Multidrug-Resistant Escherichia coli: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the in vitro activity of the third-generation cephalosporin, Cefditoren, against Escherichia coli strains exhibiting various resistance mechanisms. This report provides a comparative analysis with other oral antibiotics, supported by quantitative data and detailed experimental protocols.
This compound, an oral third-generation cephalosporin, has demonstrated potent in vitro activity against a broad spectrum of pathogens. This guide focuses on its efficacy against clinical isolates of Escherichia coli, particularly those with well-defined resistance mechanisms, providing a valuable resource for researchers in antimicrobial drug development and discovery.
Comparative In Vitro Activity of this compound
This compound's performance against resistant E. coli is best understood through the lens of Minimum Inhibitory Concentration (MIC) data. The following tables summarize the MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 1: this compound Activity Against E. coli with Non-β-Lactam Resistance
| Antibiotic | Resistance Phenotype of E. coli Isolates | No. of Strains | MIC50 (mg/L) | MIC90 (mg/L) |
| This compound | Ampicillin-non-susceptible | 104 | 0.25 | 1 |
| Amoxicillin-clavulanate-non-susceptible | 21 | 0.5 | 128 | |
| Ciprofloxacin-non-susceptible | 16 | 0.5 | 128 | |
| Cotrimoxazole-non-susceptible | 78 | 0.25 | 4 |
Data sourced from a multicenter survey of uropathogens.[1]
Table 2: Comparative Activity of this compound and Other Oral Antibiotics Against Nosocomial Urinary E. coli Isolates
| Antibiotic | Overall (n=99) | Ciprofloxacin-Susceptible | Ciprofloxacin-Resistant |
| MIC50 | MIC90 | MIC50 | |
| This compound | 1 | 128 | 0.5 |
| Cefixime | Susceptibility Rate: 50.5% | - | - |
| Ciprofloxacin | - | - | - |
| TMP-SMZ | - | - | - |
| Cefuroxime | - | - | - |
| Amoxicillin-clavulanate | - | - | - |
Data from a study on nosocomial urinary E. coli strains.[2] Note: MIC values for comparator antibiotics were not provided in the same format.
Activity Against β-Lactamase-Producing E. coli
The emergence of β-lactamase-producing E. coli, particularly those expressing Extended-Spectrum β-Lactamases (ESBLs) and AmpC β-lactamases, poses a significant clinical challenge.
Studies have consistently shown that E. coli strains producing ESBLs or plasmid-mediated AmpC enzymes are resistant to this compound.[1][3] In one study, all ESBL-producing strains exhibited this compound MICs in the range of 16–128 mg/L, while AmpC producers had MICs of 64 mg/L.[1] This indicates that this compound is not a viable option for treating infections caused by such resistant strains. While this compound showed bactericidal activity against strains with TEM-1 (penicillinase production), its activity against ESBL-producing strains was not sustained.[4]
Experimental Protocols
The data presented in this guide were primarily generated using standardized antimicrobial susceptibility testing methods, as detailed below.
Antimicrobial Susceptibility Testing
The in vitro activity of this compound and comparator agents was determined using the agar dilution method or broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Agar Dilution Method:
-
Media Preparation: Mueller-Hinton agar is prepared according to the manufacturer's instructions. A series of agar plates are made, each containing a specific concentration of the antimicrobial agent. The concentrations are typically prepared in doubling dilutions.
-
Inoculum Preparation: E. coli isolates are cultured on an appropriate agar medium for 18-24 hours. Colonies are then suspended in a sterile broth or saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is further diluted to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.
-
Inoculation: A multipoint replicator is used to inoculate the prepared agar plates with the bacterial suspensions. A growth control plate (without antibiotic) is also inoculated.
-
Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Broth Microdilution Method:
-
Plate Preparation: 96-well microtiter plates are prepared with serial twofold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: A bacterial suspension is prepared as described for the agar dilution method and is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: The microtiter plates are inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that prevents visible turbidity in the well.
Quality Control:
E. coli ATCC 25922 is typically used as a quality control strain in each test run to ensure the accuracy and reproducibility of the results.
Experimental Workflow Diagram
References
- 1. This compound: Comparative efficacy with other antimicrobials and risk factors for resistance in clinical isolates causing UTIs in outpatients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicaljournal.gazi.edu.tr [medicaljournal.gazi.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. Urine bactericidal activity against Escherichia coli isolates exhibiting different resistance phenotypes/genotypes in an in vitro pharmacodynamic model simulating urine concentrations obtained after oral administration of a 400-milligram single dose of this compound-pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Cefditoren
Essential guidelines for the safe and compliant disposal of the cephalosporin antibiotic Cefditoren are critical for laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, understanding these procedures is paramount to minimize contamination risks and prevent the development of antibiotic resistance. This guide provides a comprehensive operational and disposal plan for this compound waste, ensuring that laboratory practices align with regulatory requirements and safety protocols.
All disposal activities must comply with local, state, and federal regulations.[1][2] In the United States, the Environmental Protection Agency (EPA) governs the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[3] It is crucial to remember that improper disposal, such as flushing down drains or discarding in regular trash without deactivation, can lead to the contamination of water supplies and contribute to the rise of antibiotic-resistant bacteria.[4]
Immediate Safety and Handling Precautions
When handling this compound in any form (powder, solutions, or waste), it is imperative to use appropriate Personal Protective Equipment (PPE). This includes:
-
Eye Protection: Safety goggles with side shields.[1]
-
Hand Protection: Chemical-resistant gloves.[1]
-
Body Protection: Impervious clothing, such as a lab coat.[1]
-
Respiratory Protection: A suitable respirator should be used when handling the powder form to avoid dust inhalation.[1]
Ensure adequate ventilation in the work area and have an accessible safety shower and eye wash station.[1] In case of a spill, prevent the material from entering drains or water courses.[1][2] Immediately contain the spill, sweep up solid material, and place it into a suitable, labeled container for disposal.[5]
This compound Waste Categorization and Disposal Pathways
This compound waste in a laboratory setting can be categorized into three main types, each with a specific disposal pathway.
-
Unused or Expired this compound (Pure API or Tablets): This is considered bulk chemical waste. It should not be disposed of in regular trash. The preferred method is to send it to a licensed hazardous waste disposal facility.[2]
-
Contaminated Laboratory Materials: This category includes items such as personal protective equipment (gloves, masks), petri dishes, pipette tips, and glass vials that have come into direct contact with this compound. These materials should be segregated from general lab waste, collected in designated and clearly labeled hazardous waste containers, and disposed of through a licensed waste disposal company.[2][6]
-
Aqueous Solutions Containing this compound: Liquid waste, such as stock solutions or media containing this compound, is considered hazardous chemical waste.[7] It is strictly prohibited to dispose of this waste down the drain.[3] The recommended procedure is chemical inactivation to break down the active beta-lactam ring prior to disposal.
Chemical Inactivation of this compound
For liquid waste, chemical inactivation through alkaline hydrolysis is an effective method to degrade the this compound molecule, rendering it inactive. This compound pivoxil has been shown to be susceptible to degradation under alkaline conditions.[2][5] This process targets the β-lactam ring, which is essential for the drug's antibacterial activity.[8]
Quantitative Data for this compound Degradation
The following table summarizes conditions for the hydrolytic degradation of this compound.
| Parameter | Condition | Efficacy | Source(s) |
| Alkaline Hydrolysis | 0.01 N Sodium Hydroxide (NaOH) at ambient temp. | Effective for hydrolytic degradation. | [2] |
| Alkaline Hydrolysis | 1 M Sodium Hydroxide (NaOH) | Proposed as a general method to effectively hydrolyze and inactivate β-lactam residues. | [8] |
| Acidic Hydrolysis | 0.1 N Hydrochloric Acid (HCl) at ambient temp. | This compound is susceptible to degradation under acidic conditions. | [2][5] |
| Neutral Hydrolysis | Water at ambient temperature | This compound demonstrates susceptibility to degradation in neutral hydrolytic conditions. | [2][5] |
Experimental Protocol: Alkaline Hydrolysis of this compound Solutions
This protocol provides a step-by-step method for inactivating this compound in aqueous solutions before disposal.
Materials:
-
This compound-containing aqueous waste
-
Sodium Hydroxide (NaOH) pellets or a concentrated stock solution (e.g., 10 M)
-
Appropriate PPE (safety goggles, gloves, lab coat)
-
Calibrated pH meter
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
Labeled waste container for neutralized solution
Procedure:
-
Preparation: Working in a fume hood, place the beaker containing the this compound waste solution on a stir plate and add a stir bar.
-
pH Adjustment: Begin stirring the solution. Slowly add a sufficient amount of a concentrated NaOH solution (or pellets) to raise the pH of the solution to >12. A final concentration of 1 M NaOH is recommended for effective hydrolysis.[8] Use a calibrated pH meter to monitor the pH.
-
Inactivation Reaction: Allow the solution to stir at room temperature for a minimum of 24 hours. This holding time ensures the complete hydrolysis of the β-lactam ring.
-
Neutralization: After the inactivation period, slowly add a suitable acid (e.g., hydrochloric acid) to neutralize the solution to a pH between 6.0 and 8.0. Monitor the pH carefully to avoid over-acidification.
-
Disposal: The neutralized, inactivated solution can now be transferred to a properly labeled aqueous waste container for collection by a licensed waste disposal service. Confirm that this final step is in compliance with your institution's specific guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of different forms of this compound waste.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and Characterization of Hydrolytic Degradation Products of this compound Pivoxil using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Beta-Lactamase Inactivation of Cephalexin by Validated RP-HPLC Method, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 5. Identification and Characterization of Hydrolytic Degradation Products of this compound Pivoxil using LC and LC-MS/TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro inactivation of aminoglycosides by cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Personal protective equipment for handling Cefditoren
This guide provides crucial safety, handling, and disposal protocols for Cefditoren, tailored for research, scientific, and drug development professionals. Adherence to these procedures is vital for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification
This compound Pivoxil is classified with several hazards that necessitate careful handling. Key hazards identified in safety data sheets include:
-
Skin Sensitization: May cause an allergic skin reaction.[1][2]
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]
-
Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[3][4]
-
Respiratory Tract Irritation: May cause respiratory irritation.[3][4]
-
Harmful if Swallowed: Classified as harmful if ingested.[3]
It is important to note that no occupational exposure limits have been established for this compound.[1][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final and critical barrier against exposure. The following equipment must be worn when handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[4] A face shield may also be appropriate.[1] | Protects against splashes and airborne dust particles that can cause serious eye irritation.[3] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber).[2][3] | Prevents skin contact, which can lead to skin irritation and allergic sensitization.[1][3] Gloves should be inspected before use and changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[1][5] |
| Body Protection | Protective laboratory coat.[3] Impervious clothing is recommended.[3] | Minimizes the risk of this compound dust settling on personal clothing and skin. |
| Respiratory Protection | A NIOSH/MSHA or EN 149 approved respirator should be used if ventilation is inadequate, dust is generated, or if irritation is experienced.[2][6] | Protects against inhalation, which can cause respiratory irritation and sensitization.[2][3] |
Operational and Disposal Plans
A systematic approach to handling and disposal minimizes risk. The following step-by-step guidance outlines the lifecycle of this compound in the laboratory.
-
Ventilation: Always handle this compound in a well-ventilated area.[3] Use appropriate exhaust ventilation, such as a chemical fume hood, at places where dust is formed.[1]
-
Safety Stations: Ensure a safety shower and eye wash station are readily accessible and operational.[3]
-
Handling:
-
Storage:
-
Spill Response:
-
Evacuate personnel to a safe area.[1]
-
Wear full personal protective equipment, including respiratory protection.[7]
-
Avoid breathing dust and vapors.[1]
-
Prevent the product from entering drains.[1]
-
Carefully sweep or shovel the spilled material into a suitable, closed container for disposal without creating dust.[1][6]
-
-
First Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[3][7]
-
After Skin Contact: Take off contaminated clothing. Wash off the affected area with soap and plenty of water. Consult a physician.[1][7]
-
After Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Consult a physician.[1][3]
-
After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and consult a physician.[1][7]
-
-
Decontamination: Clean contaminated surfaces and equipment by scrubbing with alcohol.[3]
-
Disposal:
-
Dispose of this compound waste and contaminated materials (e.g., gloves, absorbent paper) in a suitable, closed, and properly labeled container.[1][3]
-
All chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6] High-temperature incineration is often the preferred method for pharmaceutical waste.[8]
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound Pivoxil.
| Data Point | Species | Value | Reference |
| Acute Oral Toxicity (LD50) | Mouse | >5,100 mg/kg | [2] |
| Rat | >5,100 mg/kg | [2] | |
| Acute Subcutaneous Toxicity (LD50) | Mouse | >5,000 mg/kg | [2] |
| Rat | 5,000 mg/kg | [2] | |
| Recommended Storage Temperature (Powder) | Long-term | -20°C | [3] |
| Short-term | 4°C | [3] | |
| Recommended Storage Temperature (In Solvent) | Long-term | -80°C | [3] |
| Short-term | -20°C | [3] |
Experimental Workflow Visualization
The diagram below illustrates the standard operational workflow for safely handling this compound in a laboratory setting, from initial receipt to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
